NS 9283
Descripción
Propiedades
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O/c15-8-10-3-1-4-11(7-10)14-17-13(18-19-14)12-5-2-6-16-9-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXDSQLRSWUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=NO2)C3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of NS9283 on (α4)3(β2)2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS9283 is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs), a key target in the development of therapeutics for various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the molecular mechanism of action of NS9283, focusing on its interaction with the (α4)3(β2)2 nAChR. We will explore its binding site, its profound effects on receptor function and channel kinetics, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR modulators.
Introduction: The Significance of (α4)3(β2)2 nAChRs and the Role of NS9283
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in synaptic transmission and neuronal excitability throughout the central nervous system. The α4β2 subtype is the most abundant nAChR in the brain and exists in two principal stoichiometries: a high-affinity (α4)2(β2)3 isoform and a low-affinity (α4)3(β2)2 isoform. The (α4)3(β2)2 subtype, with its unique α4-α4 subunit interface, has emerged as a significant drug target.[1][2][3][4] Positive allosteric modulators that selectively target this subtype, such as NS9283, offer a promising therapeutic strategy by enhancing the physiological signaling of the endogenous agonist, acetylcholine (ACh), rather than directly activating the receptor.[5][6] This nuanced modulation can potentially lead to improved efficacy and a better safety profile for treating conditions like cognitive deficits and pain.[5]
Mechanism of Action of NS9283
NS9283 acts as a positive allosteric modulator, meaning it binds to a site on the receptor that is distinct from the orthosteric ACh binding site.[[“]] This interaction does not directly open the ion channel but rather enhances the receptor's response to ACh. The primary mechanism of action of NS9283 is a significant potentiation of ACh-evoked currents, which is achieved through a dramatic leftward shift in the ACh concentration-response curve.[1][6]
Binding Site: The Unique α4-α4 Subunit Interface
A key feature of the (α4)3(β2)2 nAChR is the presence of an α4-α4 subunit interface, which is absent in the (α4)2(β2)3 stoichiometry.[1][2] Structural and functional studies have identified this unique interface as the binding site for NS9283.[2][3][8] This selective binding explains the compound's specificity for the (α4)3(β2)2 subtype.[2][5] Molecular dynamics simulations have further elucidated that the primary interactions occur with the complementary (-) side of the α4 subunit, inducing a conformational change in the principal (+) side.[2][3]
Functional Effects: Potentiation of ACh Response
NS9283 significantly increases the potency of ACh at the (α4)3(β2)2 nAChR without altering the maximal efficacy.[1][6] Electrophysiological studies have demonstrated that NS9283 can shift the ACh concentration-response curve by approximately 60-fold to the left.[6] This means that in the presence of NS9283, a much lower concentration of ACh is required to elicit a response, effectively amplifying the receptor's sensitivity to its natural ligand.[1]
Impact on Channel Kinetics
The potentiation effect of NS9283 is primarily attributed to its influence on the deactivation kinetics of the receptor.[1][6]
-
Deactivation: NS9283 strongly decreases the rate of deactivation, which is the process of the channel closing after the agonist dissociates.[1][6] This prolonged open state contributes to the enhanced current response.
-
Activation: The presence of NS9283 modestly decreases the rate of activation.[1]
-
Desensitization: NS9283 does not significantly affect the rate of desensitization, which is the process where the receptor becomes unresponsive to the continued presence of an agonist.[1][6] It also does not reactivate desensitized receptors and only moderately slows the recovery from desensitization.[1][6]
The net effect of these kinetic changes is a leftward shift in the "window current," representing the range of ACh concentrations where there is a sustained receptor response.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of NS9283 on (α4)3(β2)2 nAChRs.
Table 1: Effect of NS9283 on Acetylcholine (ACh) Potency
| Parameter | Condition | Value | Reference |
| ACh EC50 Fold Shift | In the presence of NS9283 | ~60-fold leftward shift | [6] |
| Maximal Efficacy | In the presence of NS9283 | No significant change | [1][6] |
Table 2: Effect of NS9283 on (α4)3(β2)2 nAChR Channel Kinetics
| Kinetic Parameter | Effect of NS9283 | Observation | Reference |
| Deactivation Rate | Strongly Decreased | Prolonged channel opening | [1][6] |
| Activation Rate | Modestly Decreased | Slower current rise time | [1] |
| Desensitization Rate | No significant effect | Unchanged rate of current decay in the presence of agonist | [1][6] |
| Recovery from Desensitization | Moderately Slowed | Longer time to regain responsiveness after agonist removal | [1] |
Experimental Protocols
The characterization of NS9283's mechanism of action has relied on several key experimental techniques.
Cell Culture and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Transfection: HEK293 cells are stably or transiently transfected with cDNAs encoding the human α4 and β2 nAChR subunits. To favor the expression of the (α4)3(β2)2 stoichiometry, a higher ratio of α4 to β2 cDNA (e.g., 4:1) is used during transfection.[5]
-
Culture Conditions: Cells are maintained in standard culture media (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology: Whole-Cell Patch-Clamp
-
Objective: To measure the ion currents flowing through the nAChRs in response to agonist and modulator application.
-
Procedure:
-
HEK293 cells expressing (α4)3(β2)2 nAChRs are voltage-clamped at a holding potential of -70 mV.
-
An external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) is continuously perfused over the cells.
-
The internal pipette solution typically contains KCl, MgCl2, EGTA, and HEPES.
-
ACh, with or without NS9283, is applied to the cell using an ultra-fast drug application system to ensure rapid solution exchange.
-
Current responses are recorded and analyzed to determine parameters such as peak amplitude, activation rate, deactivation rate, and desensitization rate.[1][6]
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: A robust system for expressing and functionally characterizing ion channels.
-
Procedure:
-
Xenopus laevis oocytes are injected with cRNAs encoding the α4 and β2 subunits in a specific ratio to promote the assembly of (α4)3(β2)2 receptors.[5]
-
After an incubation period to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes.
-
The oocyte is voltage-clamped, and various concentrations of ACh, alone or in the presence of NS9283, are perfused over the oocyte.
-
The resulting currents are measured to construct concentration-response curves and determine the effect of NS9283 on ACh potency and efficacy.[5]
-
Visualizations
Signaling Pathway of NS9283 Action
Caption: Mechanism of NS9283 action on the (α4)3(β2)2 nAChR.
Experimental Workflow for Electrophysiological Characterization
Caption: Workflow for characterizing NS9283 using whole-cell patch-clamp.
Conclusion
NS9283 represents a valuable pharmacological tool and a promising therapeutic lead due to its selective positive allosteric modulation of the (α4)3(β2)2 nAChR. Its mechanism of action, centered on binding to the unique α4-α4 subunit interface and profoundly slowing channel deactivation, leads to a significant potentiation of the receptor's response to acetylcholine without altering maximal efficacy. This detailed understanding of its molecular interactions and functional consequences, derived from rigorous experimental investigation, provides a solid foundation for the future design and development of novel nAChR modulators with enhanced therapeutic potential.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on NS9283: A Positive Allosteric Modulator of Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NS9283, a pivotal positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs). It details the compound's mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization, aiming to serve as a crucial resource for professionals in neuroscience and drug development.
Core Concepts: nAChRs and Positive Allosteric Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] The α4β2 nAChR is the most abundant subtype in the brain and exists in two primary stoichiometries: a high-sensitivity (α4)2(β2)3 and a low-sensitivity (α4)3(β2)2 form.[2] The (α4)3(β2)2 stoichiometry is unique as it contains an additional acetylcholine (ACh) binding site at the interface between two α4 subunits.[3][4][5]
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the primary agonist (orthosteric) binding site.[6] Instead of activating the receptor themselves, PAMs enhance the effect of the endogenous agonist, in this case, ACh.[6] This modulation can manifest as an increase in agonist potency (a leftward shift in the concentration-response curve), an increase in maximal efficacy, or changes in channel kinetics like deactivation and desensitization.
NS9283: Mechanism of Action
NS9283, with the chemical name 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a potent and selective PAM of the (α4)3(β2)2 nAChR subtype.[4][5][7][8] Its mechanism is highly specific and multifaceted, primarily characterized by increasing the potency of ACh without altering its maximum efficacy.[3][7][8][9]
-
Stoichiometry Selectivity: A key feature of NS9283 is its selective modulation of the (α4)3(β2)2 receptor stoichiometry.[3][7][10] It does not modulate the high-sensitivity (α4)2(β2)3 subtype.[3] This selectivity is attributed to its binding site, which is located at the unique α4-α4 subunit interface present only in the (α4)3(β2)2 configuration.[4][5][10][11]
-
Effects on Channel Kinetics: The primary mechanism behind the potentiation is a significant slowing of the receptor's deactivation kinetics.[3][7][9] NS9283 also moderately decreases the rate of activation and slightly slows the recovery from desensitization, but it does not affect the rate of ACh-induced desensitization itself.[3][7] This kinetic profile is distinct from other nAChR modulators and bears a resemblance to the action of benzodiazepines at GABA-A receptors.[3][7][11]
-
Agonist-like Mechanism: While acting as a PAM, structural and functional studies suggest NS9283 employs an "agonist-like" mechanism.[11] It occupies the α4-α4 interface, a site that can also bind ACh, and induces conformational changes associated with channel gating.[4][11] However, in the concentration ranges where it acts as a modulator, it does not directly activate the receptor because coordinated action from the other two canonical α4-β2 agonist sites is required for channel opening.[11]
Data Presentation: Pharmacological Profile of NS9283
The quantitative effects of NS9283 have been characterized primarily through electrophysiological studies on recombinant human nAChRs expressed in Xenopus laevis oocytes or HEK293 cells.
| Parameter | Value | Receptor Subtype | Experimental System | Notes | Reference |
| Potentiation of ACh Potency | ~60-fold left-shift | human (α4)3(β2)2 | HEK293 cells (whole-cell patch-clamp) | No change in maximal efficacy of ACh. | [3][7][9] |
| EC₅₀ for Potentiation | ~1 µM | α4β2* nAChRs | Various in vitro assays | This is the concentration of NS9283 that produces half of its maximal potentiating effect. | [12][13] |
| Effect on Deactivation | Strongly decreased rate | human (α4)3(β2)2 | HEK293 cells | The primary mechanism for increasing ACh potency. | [3][7] |
| Effect on Desensitization | No effect on rate of onset | human (α4)3(β2)2 | HEK293 cells | Moderately slows recovery from desensitization. | [3][7] |
| Subtype Selectivity | No potentiation | (α4)2(β2)3, α3β4, α7 | Xenopus oocytes / Cell lines | High selectivity for α4-containing receptors with an α4-α4 interface. | [3][6][10] |
| Additive Effects | Synergistic with NS206 | (α4)3(β2)2 | Xenopus oocytes | Acts additively with PAMs binding to different sites (e.g., NS206 binds to the transmembrane domain). | [9][10] |
Experimental Protocols: Key Methodologies
The characterization of NS9283 relies heavily on electrophysiological techniques to measure ion channel function.
This technique is widely used for studying receptors expressed in large cells like Xenopus laevis oocytes.[14][15][16] It allows for the control of the cell's membrane potential while measuring the currents flowing through the expressed ion channels.[14]
Detailed Methodology:
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., α4 and β2) is injected into the oocyte cytoplasm. The ratio of injected cRNAs can influence the stoichiometry of the expressed receptors.
-
Receptor Expression: Oocytes are incubated for 1-4 days to allow for the translation of cRNA and the assembly and insertion of functional nAChR channels into the oocyte membrane.
-
Recording:
-
The oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).[17]
-
Two microelectrodes, filled with an electrolyte like 3M KCl, are inserted into the oocyte.[15] One electrode measures the membrane potential, and the other injects current.
-
A voltage-clamp amplifier maintains the membrane potential at a set holding potential (e.g., -70 mV) by injecting a current that is equal and opposite to the current flowing through the ion channels.[16][18]
-
-
Drug Application: Solutions containing the agonist (ACh) with or without the modulator (NS9283) are perfused over the oocyte. The resulting inward currents (carried by Na⁺ and Ca²⁺) are recorded.
-
Data Analysis: Concentration-response curves are generated by applying a range of agonist concentrations. The effect of NS9283 is quantified by comparing the curves generated in its absence and presence, from which parameters like EC₅₀ and fold-shift are calculated.
This technique is used on smaller cells, such as HEK293 cells stably expressing the nAChR of interest, and offers higher resolution recordings of channel kinetics.[3][7]
Detailed Methodology:
-
Cell Culture: HEK293 cells stably transfected with human α4 and β2 subunit cDNAs are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette with a very fine tip is filled with an internal solution and maneuvered to the surface of a cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A stronger pulse of suction ruptures the patch of membrane under the pipette, providing low-resistance electrical access to the cell's interior. The membrane potential is clamped by the amplifier.
-
Ultra-fast Drug Application: To study rapid channel kinetics (activation, deactivation, desensitization), a system capable of ultra-fast solution exchange is used.[3][7] This typically involves a piezoelectric-driven perfusion system that can rapidly move the cell between different solution streams (e.g., control vs. ACh vs. ACh + NS9283).
-
Data Acquisition and Analysis: Currents are recorded in response to brief pulses of agonist application. The time course of current activation, deactivation, and desensitization is fitted with exponential functions to derive time constants (τ values), which are then compared in the presence and absence of NS9283.[3]
Signaling Pathways and Functional Implications
The potentiation of (α4)3(β2)2 nAChRs by NS9283 has significant implications for neuronal signaling. These receptors are widely expressed in the brain and are involved in cognitive processes, pain perception, and reward pathways.[3][19]
-
Neuronal Excitability: By enhancing ACh-mediated currents, NS9283 increases neuronal depolarization. This can lower the threshold for action potential firing and enhance neurotransmitter release.
-
Therapeutic Potential: The ability of NS9283 to selectively amplify the signaling of a specific nAChR subtype makes it a valuable pharmacological tool and a lead compound for therapeutic development.[3][6] By enhancing endogenous cholinergic tone rather than causing constant receptor activation, PAMs like NS9283 may offer a more nuanced therapeutic approach with a potentially better side-effect profile than direct agonists. In vivo studies have shown NS9283 to have pro-cognitive and analgesic effects.[3] It has also been shown to potentiate the effects of nicotine in functional in vivo paradigms, highlighting its potential utility in studying nicotinic pharmacology.[19]
Conclusion
NS9283 is a highly selective positive allosteric modulator that targets the unique α4-α4 interface of the low-sensitivity (α4)3(β2)2 nAChR. Its primary mechanism involves slowing channel deactivation, which significantly increases the potency of acetylcholine without affecting maximal efficacy. The detailed characterization of NS9283 through sophisticated electrophysiological techniques has not only illuminated novel aspects of nAChR pharmacology but has also established a framework for developing subtype-selective therapeutics for a range of neurological disorders.[20]
References
- 1. Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally-expressed nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. NS 9283 | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 10. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 17. funjournal.org [funjournal.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Discriminative-stimulus effects of NS9283, a nicotinic α4β2* positive allosteric modulator, in nicotine-discriminating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
Understanding the Stoichiometry Selectivity of NS 9283: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS 9283 is a potent and selective positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its unique characteristic lies in its profound selectivity for nAChRs with a specific subunit arrangement, or stoichiometry.[1][2][4][5] This technical guide provides a comprehensive overview of the stoichiometry and selectivity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. Understanding these principles is crucial for the development of next-generation therapeutics targeting the cholinergic system with improved precision and efficacy.
Introduction to this compound and Nicotinic Receptor Stoichiometry
Neuronal nAChRs are a diverse family of ligand-gated ion channels involved in a wide range of physiological processes. They are pentameric structures assembled from a variety of α and β subunits. The specific combination and arrangement of these subunits determine the pharmacological and biophysical properties of the receptor, including its sensitivity to agonists and modulators.
The α4β2 nAChR is the most abundant subtype in the brain and can exist in two primary stoichiometries: (α4)₂(β2)₃ (high-sensitivity) and (α4)₃(β2)₂ (low-sensitivity).[[“]] this compound exhibits remarkable selectivity for the (α4)₃(β2)₂ stoichiometry, a feature that underpins its distinct pharmacological profile.[1][4][7] This selectivity is attributed to its binding at a unique interface formed between two α4 subunits (α4-α4), which is only present in the (α4)₃(β2)₂ arrangement.[3][8][9]
Quantitative Analysis of this compound Selectivity and Potency
The functional selectivity and potency of this compound have been characterized across various nAChR subtypes and stoichiometries using electrophysiological and other functional assays. The following tables summarize the key quantitative data.
Table 1: Functional Selectivity Profile of this compound at Various nAChR Subtypes
| Receptor Subtype | Stoichiometry (α:β ratio) | EC₅₀ (µM) | Eₘₐₓ (%) |
| α4β2 | (α4)₃(β2)₂ | 0.11 - 4 | Potentiation |
| α4β2 | (α4)₂(β2)₃ | No effect | No effect |
| α2β2 | (α2)₃(β2)₂ | Comparable to α4β2 | Potentiation |
| α2β2 | (α2)₂(β2)₃ | No effect | No effect |
| α2β4 | (α2)₃(β4)₂ | Comparable to α4β2 | Potentiation |
| α4β4 | (α4)₃(β4)₂ | Comparable to α4β2 | Potentiation |
| α3-containing | N/A | No effect | No effect |
Data compiled from multiple sources.[9][10]
Table 2: Effect of this compound on Agonist Potency at (α4)₃(β2)₂ nAChRs
| Agonist | Experimental System | Fold-Shift in Agonist EC₅₀ |
| Acetylcholine (ACh) | HEK293-hα4β2 cells (Patch-clamp) | ~60-fold leftward shift |
| Nicotine | Renshaw Cells | ~2-fold potentiation |
Data compiled from multiple sources.[1][2][11][12]
Mechanism of Action: Allosteric Modulation at the α4-α4 Interface
This compound functions as a positive allosteric modulator. It does not activate the receptor on its own but enhances the response to an orthosteric agonist like acetylcholine (ACh) or nicotine.[10][13][14][15] The primary mechanism of this potentiation is a significant slowing of the receptor's deactivation kinetics, leading to prolonged channel opening in the presence of an agonist.[1][2] This results in an increased potency of the agonist without a significant change in its maximal efficacy.[1][2]
The binding site for this compound has been identified at the interface between two α4 subunits.[8][9] This is distinct from the agonist binding sites, which are located at the α-β interfaces. The selectivity of this compound for the (α4)₃(β2)₂ stoichiometry arises from the unique presence of this α4-α4 interface.[3][8][9]
Below is a diagram illustrating the proposed binding model of this compound.
Caption: Binding model of this compound to the (α4)₃(β2)₂ nAChR.
Experimental Protocols
The following sections detail the methodologies used in key experiments to characterize the stoichiometry and selectivity of this compound.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the properties of ion channels expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2) in specific ratios (e.g., 4:1 or 1:4) to favor the expression of different stoichiometries.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes are impaled into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Concentration-response curves for an agonist (e.g., ACh) are generated in the absence and presence of various concentrations of this compound.
-
Data is analyzed to determine EC₅₀ and Eₘₐₓ values.
-
Workflow Diagram:
Caption: Workflow for Two-Electrode Voltage-Clamp experiments.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for detailed characterization of the kinetic properties of ion channels in mammalian cells.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., HEK293) is stably or transiently transfected with the cDNAs for the desired nAChR subunits.
-
Cell Plating: Cells are plated onto coverslips for recording.
-
Patch-Clamp Recording:
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
An ultra-fast drug application system is used to apply ACh with and without pre-incubation of this compound.[1][2]
-
Current responses are recorded to analyze activation, deactivation, and desensitization kinetics.[1][2]
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to a receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the nAChR of interest.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-cytisine) and varying concentrations of the test compound (this compound).[10]
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Data is analyzed to determine the inhibition constant (Ki) of the test compound. Non-specific binding is determined in the presence of a high concentration of a known ligand (e.g., nicotine).[10]
Signaling Pathway Modulation by this compound
This compound modulates the signaling pathway downstream of nAChR activation by prolonging the influx of cations (Na⁺ and Ca²⁺) through the channel pore. This enhanced and prolonged depolarization can have significant effects on neuronal excitability and downstream signaling cascades.
Caption: Signaling pathway modulated by this compound.
Conclusion
This compound is a valuable pharmacological tool and a promising therapeutic lead due to its remarkable stoichiometry-selective modulation of nAChRs. Its ability to specifically target the (α4)₃(β2)₂ subtype, which is implicated in various neurological and psychiatric disorders, opens new avenues for drug development. The detailed understanding of its mechanism of action, binding site, and functional consequences, as outlined in this guide, provides a solid foundation for future research and the design of even more selective and efficacious modulators of the nicotinic acetylcholine receptor system.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell | Journal of Neuroscience [jneurosci.org]
- 12. Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
The Allosteric Modulator NS 9283: A Technical Guide to its Enhancement of Acetylcholine Potency and Efficacy at Nicotinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial for various cognitive functions and implicated in a range of neurological disorders. This technical guide provides an in-depth analysis of this compound's effects on the potency and efficacy of acetylcholine (ACh), the endogenous agonist for these receptors. The information presented herein is curated from key scientific literature to support research and development efforts in this area.
This compound exhibits a remarkable selectivity for nAChRs with a (α4)3(β2)2 stoichiometry, a subtype distinguished by the presence of an α4-α4 subunit interface.[1][2][3] It is at this unique interface that this compound is understood to bind, thereby exerting its modulatory effects.[4][5][6][7] This guide will detail the quantitative impact of this compound on ACh-mediated receptor activation, outline the experimental methodologies used to elucidate these effects, and provide visual representations of the underlying molecular and experimental frameworks.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it does not activate the nAChR directly but rather enhances the receptor's response to an agonist like acetylcholine.[1][8] The primary mechanism behind this potentiation is a significant slowing of the receptor's deactivation kinetics.[2][9] By prolonging the open state of the ion channel following agonist binding, this compound effectively increases the overall cation influx, leading to a more robust postsynaptic response.
This modulatory action results in a significant leftward shift in the concentration-response curve for acetylcholine, indicating a substantial increase in its potency.[2][9] Notably, while the potency of ACh is dramatically enhanced, its maximal efficacy (the peak response achievable) remains largely unchanged.[2][8][9]
Quantitative Data on Acetylcholine Potency and Efficacy
The following tables summarize the quantitative effects of this compound on the potency (EC50) and maximal efficacy (Emax) of acetylcholine at the human (α4)3(β2)2 nAChR subtype. Data are primarily derived from electrophysiological studies on HEK293 cells stably expressing these receptors.
Table 1: Effect of this compound on Acetylcholine Potency (EC50) at human (α4)3(β2)2 nAChRs
| Condition | ACh EC50 (µM) | Fold Shift in Potency | Reference |
| Control (without this compound) | ~122 | - | [2] |
| With 10 µM this compound | ~2 | ~60 | [2][9] |
Table 2: Effect of this compound on Acetylcholine Efficacy (Emax) at human (α4)3(β2)2 nAChRs
| Condition | Normalized Maximal Response (% of Control) | Reference |
| Control (without this compound) | 100 | [2] |
| With 10 µM this compound | No significant change | [2][8][9] |
Experimental Protocols
The characterization of this compound's pharmacological profile has been achieved through a combination of sophisticated in vitro techniques. Below are detailed methodologies for the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This technique is employed to directly measure the ion flow through nAChRs in a controlled cellular environment.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are stably transfected with the cDNAs encoding the human α4 and β2 nAChR subunits. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV. Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 1 MgCl2, and 2 Na2ATP, with the pH adjusted to 7.2. The extracellular solution consists of (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Drug Application: Acetylcholine and this compound are applied using an ultra-fast perfusion system to allow for rapid solution exchange and precise control of drug exposure timing. Concentration-response curves are generated by applying increasing concentrations of acetylcholine in the absence and presence of a fixed concentration of this compound.
-
Data Analysis: The peak current responses are measured and plotted against the logarithm of the acetylcholine concentration. The resulting data are fitted to the Hill equation to determine the EC50 and Emax values.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes
This system is a robust platform for expressing and characterizing ion channels.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated. They are then injected with a mixture of cRNAs encoding the desired nAChR subunits (e.g., human α4 and β2).
-
Electrophysiological Recordings: After 2-5 days of incubation, recordings are made using a two-electrode voltage-clamp amplifier. The oocytes are impaled with two glass microelectrodes filled with 3 M KCl and voltage-clamped at a holding potential of -60 mV.
-
Drug Perfusion: The oocytes are continuously perfused with a standard saline solution. Acetylcholine and this compound are dissolved in the saline and applied to the oocyte.
-
Data Acquisition and Analysis: Current responses are recorded and analyzed to generate concentration-response curves, from which EC50 and Emax values are derived.
Visualizing Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental processes described.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Timmermann DB et al. (2012), Augmentation of cognitive function by NS9283, a... - Paper [xenbase.org]
- 3. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
The Therapeutic Potential of NS 9283 in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS 9283 is a potent and selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a unique specificity for the (α4)3(β2)2 stoichiometry. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its mechanism of action, and its therapeutic potential in a range of neurological disorders. Preclinical evidence suggests pro-cognitive, analgesic, and potential disease-modifying effects, positioning this compound as a promising candidate for further investigation in conditions such as Alzheimer's disease, Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. This document summarizes key quantitative data, details experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows.
Introduction
Disturbances in cholinergic signaling are implicated in the pathophysiology of numerous neurological and psychiatric disorders.[1] The α4β2 nAChR is a highly abundant subtype in the central nervous system and a key target for therapeutic intervention.[2] this compound, chemically known as 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a positive allosteric modulator that selectively enhances the function of (α4)3(β2)2 nAChRs.[1][3] Unlike orthosteric agonists, PAMs like this compound offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity, which may translate to an improved therapeutic window.[4] This guide explores the existing preclinical data on this compound and its implications for the development of novel treatments for neurological disorders.
Mechanism of Action
This compound exerts its effects by binding to a distinct allosteric site on the (α4)3(β2)2 nAChR.[5] This binding potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh). The primary mechanism of this potentiation is a significant slowing of the deactivation kinetics of the receptor, rather than an alteration of its activation or desensitization rates.[1][6] This leads to a prolonged channel opening time in the presence of an agonist, thereby amplifying the cholinergic signal.
Signaling Pathway of this compound at the (α4)3(β2)2 nAChR
Caption: Signaling pathway of this compound at the (α4)3(β2)2 nAChR.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Line | Receptor Stoichiometry | Value | Reference(s) |
| ACh EC50 Shift | HEK293-hα4β2 | (α4)3(β2)2 | ~60-fold leftward shift | [1][6] |
| This compound EC50 (Modulation) | HEK293-hα4β2 | (α4)3(β2)2 | 3.3 µM | [7] |
| Maximal Efficacy (vs. ACh alone) | HEK293-hα4β2 | (α4)3(β2)2 | No significant change | [1][6] |
| Deactivation Rate | HEK293-hα4β2 | (α4)3(β2)2 | Strongly decreased | [1][6] |
| Activation Rate | HEK293-hα4β2 | (α4)3(β2)2 | Modestly decreased | [1][6] |
| Desensitization Rate | HEK293-hα4β2 | (α4)3(β2)2 | No significant effect | [1][6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Route of Administration | Value | Reference(s) |
| Brain to Plasma Ratio | Rat | Not specified | ~1 | [1] |
Table 3: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Neurological Domain | Dosing | Key Finding | Reference(s) |
| PCP-induced PPI disruption | Mouse | Sensory Information Processing | Not specified | Dose-dependent reversal of deficit | [1] |
| Social Recognition Task | Rat | Episodic Memory | Not specified | Dose-dependent improvement | [1] |
| Five-Choice Serial Reaction Time Task | Rat | Sustained Attention | Not specified | Improvement in performance | [1][8] |
| Morris Water Maze | Rat | Spatial Memory | 0.3 mg/kg, p.o. | Amelioration of PCP-induced deficits | [1] |
| Nicotine Self-Administration | Rat | Addiction | Not specified | Dose-dependent reduction | [9] |
| Formalin Pain Model | Rat | Nociception | Not specified | Potentiation of analgesic response with an α4β2 agonist | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is designed to characterize the modulatory effects of this compound on human α4β2 nAChRs.
Objective: To measure changes in ACh-evoked currents in the presence of this compound.
Materials:
-
HEK293 cell line stably expressing human α4β2 nAChRs.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution (dissolved in DMSO).
-
Patch-clamp amplifier and data acquisition system.
-
Ultra-fast drug application system.
Procedure:
-
Culture HEK293-hα4β2 cells to 50-80% confluency.
-
Prepare external and internal solutions and filter-sterilize.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply ACh at varying concentrations to establish a baseline concentration-response curve.
-
Pre-incubate the cell with this compound for 90 seconds.
-
Co-apply ACh and this compound and record the evoked currents.
-
Analyze the data to determine the shift in the ACh EC50, and changes in current amplitude, activation, deactivation, and desensitization kinetics.
Workflow Diagram:
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Social Recognition Test in Rats
This protocol assesses the effect of this compound on short-term episodic memory.
Objective: To evaluate the ability of a rat to recognize a juvenile conspecific after a delay.
Materials:
-
Adult male rats.
-
Juvenile male rats.
-
Test arena.
-
This compound solution (e.g., dissolved in 10% HPβCD).
-
Vehicle solution.
-
Syringes for administration (e.g., i.p.).
Procedure:
-
Habituate adult rats to the test arena.
-
Administer this compound or vehicle to the adult rats 30 minutes prior to the first exposure.
-
Place a juvenile rat in the home cage of the adult rat for a 5-minute interaction period (T1).
-
Return the adult rat to its home cage for a 60-minute inter-exposure interval.
-
Re-expose the adult rat to the same juvenile rat for a 5-minute interaction period (T2).
-
Record the time the adult rat spends investigating the juvenile during T1 and T2.
-
Calculate the recognition index (T2/T1 ratio). A lower ratio indicates better memory.
Workflow Diagram:
Caption: Experimental workflow for the social recognition test in rats.
Therapeutic Potential in Neurological Disorders
The preclinical data for this compound suggest its potential utility in a variety of neurological disorders:
-
Cognitive Disorders (e.g., Alzheimer's Disease, Schizophrenia): By enhancing cholinergic transmission, this compound has demonstrated pro-cognitive effects in models of episodic, spatial, and sustained attention.[1][8] This makes it a promising candidate for symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia.
-
Pain: this compound has been shown to potentiate the analgesic effects of α4β2 nAChR agonists in preclinical pain models.[2][10] This suggests a potential role as an adjunctive therapy for chronic pain, potentially allowing for lower doses of opioid or other analgesics.
-
Parkinson's Disease: While direct evidence is limited, the modulation of cholinergic systems is a known therapeutic strategy in Parkinson's disease. The effects of this compound on dopamine release and motor behavior warrant further investigation in relevant models of Parkinson's disease.[10]
-
Addiction: this compound has been shown to reduce nicotine self-administration in rats, suggesting a potential role in smoking cessation.[9] Its mechanism of action may help to normalize the dysregulated cholinergic signaling associated with nicotine addiction.
Conclusion and Future Directions
This compound is a selective positive allosteric modulator of (α4)3(β2)2 nAChRs with a well-characterized mechanism of action. Preclinical studies have demonstrated its potential to enhance cognitive function, potentiate analgesia, and reduce addictive behaviors. The data presented in this guide provide a strong rationale for the continued investigation of this compound and similar compounds as novel therapeutics for a range of neurological disorders.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic studies in multiple species.
-
Efficacy studies in a wider range of animal models for specific neurological diseases.
-
Long-term safety and toxicology studies.
-
Investigation of biomarkers to identify patient populations most likely to respond to treatment.
Based on the conducted searches, no clinical trial data for this compound is currently available. The progression of this compound into clinical development will be a critical next step in determining its therapeutic value in human populations.
References
- 1. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive allosteric modulation of α4β2 nAChR agonist induced behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NS 9283 Binding Site on the α4-α4 Subunit Interface of Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of NS 9283, a selective positive allosteric modulator (PAM) of the (α4)3(β2)2 nicotinic acetylcholine receptor (nAChR). The unique α4-α4 subunit interface present in this receptor stoichiometry is the target for this compound, offering a promising avenue for therapeutic intervention in a variety of neurological conditions.
Introduction to this compound and the (α4)3(β2)2 nAChR
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 nAChR is the most abundant subtype in the brain and exists in two primary stoichiometries: (α4)2(β2)3 and (α4)3(β2)2. The (α4)3(β2)2 isoform is distinguished by the presence of a unique α4-α4 subunit interface, which forms a third, low-affinity acetylcholine (ACh) binding site.[1][2]
This compound, with the chemical name 3-(3-pyridyl)-5-(3-cyanophenyl)-1,2,4-oxadiazole, is a potent and selective PAM that specifically targets this α4-α4 interface.[3][4] This selectivity provides a significant therapeutic advantage, as it allows for the specific modulation of the (α4)3(β2)2 receptor subtype, which has been implicated in various physiological processes, including cognition and pain perception.[1][4][5]
The this compound Binding Site: An Overlap with the Agonist Site
Structural and functional studies have revealed that the binding site for this compound is located at the extracellular α4-α4 subunit interface, overlapping with the low-affinity ACh binding site.[6][7] This finding has led to the characterization of this compound not only as a PAM but also as an "accessory site-selective agonist".[8]
An X-ray crystal structure of this compound in complex with the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis, combined with homology modeling and mutagenesis studies, has provided detailed insights into the molecular interactions governing its binding and selectivity.[6][7]
Key determinants of this compound binding and selectivity include:
-
Steric Hindrance: The selectivity of this compound for the α4-α4 interface over the α4-β2 interface is primarily due to steric restrictions imposed by the Val-136 residue on the β2-subunit.[6][7]
-
Favorable Interactions: Favorable interactions between this compound and the His-142 residue on the complementary side of the α4 subunit contribute to its binding at the α4-α4 interface.[6][7]
-
Conformational Changes: Molecular dynamics simulations suggest that this compound binding induces a significant conformational change in the Trp156 residue on the principal (+) side of the α4-α4 interface, with the main interaction occurring with the complementary (-) side.[3][9]
Mechanism of Action: Allosteric Potentiation through Kinetic Modulation
This compound enhances the receptor's response to ACh through a distinct allosteric mechanism. The primary effect of this compound is a significant slowing of the receptor's deactivation kinetics.[1][10][11] This prolonged open state of the channel in the presence of an agonist leads to an increase in the total charge transfer, resulting in a potentiation of the current response.
Importantly, this compound does not significantly alter the maximal efficacy of ACh.[1][10][11] It also has minimal effects on the rates of receptor activation and desensitization.[1][10][11] This modulatory profile is reminiscent of the action of benzodiazepines on GABAA receptors.[1][11]
The proposed mechanism of action for this compound is visualized in the following signaling pathway diagram:
Caption: Mechanism of this compound potentiation of the (α4)3(β2)2 nAChR.
Quantitative Data on this compound Modulation
The modulatory effects of this compound on the (α4)3(β2)2 nAChR have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Potentiation of ACh-Evoked Currents by this compound
| Parameter | Value | Reference |
| ACh EC50 Shift | ~60-fold leftward shift | [1][10][11] |
| This compound EC50 | ~1 µM | [12][13] |
| Maximal Efficacy (Imax) | No significant change | [1][10][11] |
Table 2: Effects of this compound on Receptor Kinetics
| Kinetic Parameter | Effect of this compound | Reference |
| Activation Rate | Modestly decreased | [1][10][11] |
| Deactivation Rate | Strongly decreased | [1][10][11] |
| Desensitization Rate | No significant effect | [1][10][11] |
| Recovery from Desensitization | Moderately slowed | [1][10][11] |
Experimental Protocols
The characterization of this compound's binding and mechanism of action has relied on several key experimental techniques. Below are detailed methodologies for the most prominent of these.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the nAChR channels in response to agonist application, both in the presence and absence of this compound.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are stably transfected with human α4 and β2 nAChR subunit cDNAs.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.
Electrophysiological Recordings:
-
Coverslips with adherent cells are transferred to a recording chamber and continuously perfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2).
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Agonist (e.g., ACh) and modulator (this compound) solutions are applied using a rapid solution exchange system.
Data Analysis:
-
Current responses are recorded and analyzed to determine parameters such as peak current amplitude, EC50, and rates of activation, deactivation, and desensitization.
-
Concentration-response curves are generated by applying a range of agonist concentrations and fitting the data to the Hill equation.
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound using whole-cell patch-clamp electrophysiology.
Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of this compound for the nAChR and to investigate its interaction with known agonist binding sites.[14][15][16]
Membrane Preparation:
-
HEK293 cells expressing the (α4)3(β2)2 nAChR are harvested and homogenized in a binding buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
Competition Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the α4-α4 interface (e.g., [3H]epibatidine) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) for this compound is then calculated from the IC50 value.
Site-Directed Mutagenesis
Site-directed mutagenesis is utilized to identify specific amino acid residues within the α4-α4 interface that are critical for the binding and modulatory action of this compound.[6][17]
Mutagenesis Protocol:
-
The cDNA encoding the α4 subunit is used as a template.
-
Primers containing the desired point mutation are used to amplify the cDNA via polymerase chain reaction (PCR).
-
The mutated cDNA is then transfected into cells for functional expression and subsequent analysis using electrophysiology or binding assays.
Analysis:
-
The effect of the mutation on the potentiation by this compound is assessed. A loss or significant reduction in potentiation indicates that the mutated residue is important for the drug's action.
Conclusion
This compound represents a significant tool for the study of the (α4)3(β2)2 nAChR and a promising lead compound for the development of novel therapeutics. Its selective action at the α4-α4 subunit interface provides a unique mechanism for modulating nicotinic cholinergic neurotransmission. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, is crucial for the rational design of next-generation modulators with improved pharmacological profiles. The experimental protocols described herein provide a foundation for further research into the structure-function relationships of this important drug target.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Positive allosteric modulation of α4β2 nAChR agonist induced behaviour [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Structural and Functional Studies of the Modulator NS9283 Reveal Agonist-like Mechanism of Action at α4β2 Nicotinic Acetylcholine Receptors [scienceon.kisti.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 13. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 16. perceptive.com [perceptive.com]
- 17. Heteromeric Neuronal Nicotinic Acetylcholine Receptors with Mutant β Subunits Acquire Sensitivity to α7-Selective Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of NS 9283 on Nicotinic Acetylcholine Receptor Deactivation and Desensitization Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS 9283 is a positive allosteric modulator (PAM) that selectively targets neuronal nicotinic acetylcholine receptors (nAChRs) with a (α4)3(β2)2 stoichiometry.[1] This technical guide provides an in-depth analysis of the impact of this compound on the deactivation and desensitization kinetics of these receptors. Drawing upon key electrophysiological studies, this document details the quantitative effects of this compound, outlines the experimental protocols used for its characterization, and visually represents the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working on nAChR modulators.
Introduction to this compound and its Target: The α4β2 nAChR
Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. The α4β2 subtype is one of the most abundant nAChRs in the brain and is a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction. These receptors can assemble in two different stoichiometries: a high-sensitivity (α4)2(β2)3 isoform and a low-sensitivity (α4)3(β2)2 isoform.
This compound is a novel PAM that exhibits selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, modulating the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] The primary mechanism of action for this compound involves a significant alteration of the receptor's kinetic properties, leading to a potentiation of the ACh-evoked response.[1][2]
Quantitative Impact of this compound on nAChR Kinetics
Electrophysiological studies, primarily using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells stably expressing the human (α4)3(β2)2 nAChR, have elucidated the quantitative effects of this compound on receptor kinetics.[1] The key findings are summarized in the tables below.
Deactivation Kinetics
Deactivation refers to the closure of the ion channel upon removal of the agonist. This compound profoundly slows the deactivation rate of (α4)3(β2)2 nAChRs, leading to a prolonged current decay after a brief application of ACh.[1] This effect is a major contributor to the overall potentiation of the ACh-evoked current.
| Parameter | Condition | Value (ms) | Fold Change | Reference |
| Deactivation Time Constant (τ) | ACh (1 mM) | 18 ± 1.2 | - | [1] |
| ACh (1 mM) + this compound (10 µM) | 65 ± 3.5 | ~3.6 | [1] |
Desensitization Kinetics
Desensitization is the process by which the receptor enters a prolonged non-conducting state despite the continued presence of the agonist. Studies have shown that this compound does not significantly affect the rate of onset of desensitization of (α4)3(β2)2 nAChRs.[1][2] The desensitization of these receptors is best described by a bi-exponential decay, indicating two distinct components of the desensitization process.
| Parameter | Condition | Fast Component (τ_fast, ms) | Slow Component (τ_slow, ms) | Reference |
| Desensitization Time Constants | ACh (1 mM) | 120 ± 15 | 880 ± 130 | [1] |
| ACh (1 mM) + this compound (10 µM) | 110 ± 14 | 810 ± 110 | [1] |
Recovery from Desensitization
While this compound does not alter the onset of desensitization, it moderately slows the rate of recovery from the desensitized state.[1][3] This means that once the receptor has entered a desensitized state in the presence of this compound, it takes longer to return to a responsive state after the removal of the agonist. The recovery from desensitization also follows a bi-exponential time course.
| Parameter | Condition | Fast Component (τ_fast, s) | Slow Component (τ_slow, s) | Reference |
| Recovery from Desensitization Time Constants | ACh (1 mM) | 0.8 ± 0.1 | 6.8 ± 0.9 | [1] |
| ACh (1 mM) + this compound (10 µM) | 1.9 ± 0.3 | 15.1 ± 2.1 | [1] |
Experimental Protocols
The characterization of this compound's effects on nAChR kinetics relies on precise electrophysiological techniques. The following sections detail the key experimental methodologies employed.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels and their robust growth characteristics.
-
Transfection: HEK293 cells are stably transfected with the cDNAs for the human α4 and β2 nAChR subunits. The use of a stable cell line ensures consistent expression levels of the receptor for reliable and reproducible electrophysiological recordings. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics to maintain selection pressure for the transfected genes.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for studying the macroscopic currents flowing through ion channels in the entire cell membrane.
-
Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the intracellular solution.
-
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used as the primary cation in the intracellular solution to block outward potassium currents, thereby isolating the inward currents through the nAChRs.
-
-
Recording: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -70 mV.
Drug Application
An ultra-fast drug application system is crucial for studying the rapid kinetics of ligand-gated ion channels. This is typically achieved using a piezo-driven perfusion system with a multi-barreled application pipette positioned close to the recorded cell. This allows for solution exchange times in the millisecond range, enabling the precise measurement of activation and deactivation rates.
Voltage-Clamp Protocols and Data Analysis
-
Deactivation: To measure the deactivation rate, a short pulse of a saturating concentration of ACh (e.g., 1 mM for 1-2 ms) is applied to rapidly activate the receptors. The decay of the current upon removal of the agonist is then fitted with a single exponential function to determine the deactivation time constant (τ_deact).
-
Desensitization: To measure the onset of desensitization, a prolonged application of a saturating concentration of ACh (e.g., 1 mM for 10 seconds) is used. The decay of the current from its peak to a steady-state level is fitted with a bi-exponential function to determine the fast (τ_fast) and slow (τ_slow) time constants of desensitization.
-
Recovery from Desensitization: A paired-pulse protocol is employed to measure the rate of recovery from desensitization. Two pulses of ACh are applied, separated by a variable inter-pulse interval. The amplitude of the response to the second pulse, normalized to the first, is plotted against the inter-pulse interval. The resulting curve is fitted with a bi-exponential function to determine the time constants of recovery.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: nAChR Signaling Pathway with this compound Modulation.
Caption: Experimental Workflow for nAChR Kinetic Analysis.
Caption: Logical Relationship of this compound's Effects.
Conclusion
This compound represents a significant tool for the study of α4β2 nAChRs and holds potential as a therapeutic agent. Its primary mechanism of action, a profound slowing of receptor deactivation with minimal impact on the onset of desensitization, distinguishes it from other nAChR modulators. This detailed understanding of its effects on receptor kinetics, derived from meticulous electrophysiological studies, is crucial for the rational design of future drugs targeting this important receptor system. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further investigate the therapeutic potential of this compound and other allosteric modulators of nAChRs.
References
- 1. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human alpha4beta2 neuronal nicotinic acetylcholine receptor in HEK 293 cells: A patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Synthesis of NS-9283: A Positive Allosteric Modulator of α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS-9283, chemically identified as 3-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]benzonitrile, is a novel small molecule that has garnered significant interest in the field of neuroscience and pharmacology.[1][2] Discovered through a drug discovery program at NeuroSearch A/S, NS-9283 has been characterized as a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs).[1] This technical guide provides a comprehensive overview of the discovery, initial synthesis, mechanism of action, and key pharmacological data of NS-9283.
Discovery and Rationale
The development of NS-9283 stemmed from the therapeutic potential of modulating α4β2 nAChRs, which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[3] Unlike orthosteric agonists that directly activate the receptor, PAMs offer a more nuanced approach by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism is hypothesized to provide a greater therapeutic window with a reduced side-effect profile. NS-9283 was identified as a lead compound that selectively potentiates the activity of α4β2 nAChRs, particularly those with a (α4)3(β2)2 stoichiometry.[4]
Initial Synthesis
The initial synthesis of NS-9283, as described in the patent literature from NeuroSearch A/S, involves a two-step process starting from commercially available precursors. The core of the synthesis is the formation of the 1,2,4-oxadiazole ring system.
Experimental Protocol: Synthesis of NS-9283
Step 1: Synthesis of N'-hydroxypyridine-3-carboximidamide
A solution of hydroxylamine hydrochloride in a suitable solvent is treated with a base, such as sodium bicarbonate, to generate free hydroxylamine. To this solution, 3-cyanopyridine is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N'-hydroxypyridine-3-carboximidamide is purified by recrystallization or column chromatography.
Step 2: Synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]benzonitrile (NS-9283)
N'-hydroxypyridine-3-carboximidamide is dissolved in a suitable aprotic solvent, such as pyridine or dimethylformamide (DMF). To this solution, 3-cyanobenzoyl chloride is added dropwise at room temperature. The reaction mixture is then heated and stirred for several hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product is purified by column chromatography on silica gel to yield NS-9283 as a solid.
Diagram of the synthetic pathway for NS-9283.
Caption: Synthetic pathway for NS-9283.
Mechanism of Action
NS-9283 acts as a positive allosteric modulator at α4β2 nAChRs. Its mechanism is unique in that it selectively targets receptors with a (α4)3(β2)2 stoichiometry. This selectivity is attributed to its binding at the interface between two α4 subunits (α4/α4 interface), a site that is present in the (α4)3(β2)2 stoichiometry but not in the (α4)2(β2)3 stoichiometry.[4]
Binding of NS-9283 to this allosteric site does not directly activate the receptor but rather enhances the potency of acetylcholine (ACh) and other nicotinic agonists.[5][6] This potentiation is primarily achieved by slowing the deactivation kinetics of the receptor, thereby prolonging the ion channel opening in response to agonist binding.[5][6] This leads to an increased influx of cations and an amplification of the downstream signaling cascade.
Signaling pathway of NS-9283 at the (α4)3(β2)2 nAChR.
Caption: Mechanism of action of NS-9283.
Pharmacological Data
The pharmacological properties of NS-9283 have been extensively characterized through various in vitro and in vivo studies.
In Vitro Potency and Efficacy
The potency of NS-9283 as a PAM has been determined using electrophysiological and fluorescence-based assays. The following table summarizes key quantitative data from these studies.
| Parameter | Receptor Subtype | Assay | Value | Reference |
| EC50 | (α4)3(β2)2 | ACh-evoked currents (HEK293 cells) | 4.0 µM | [5] |
| Fold-shift in ACh potency | (α4)3(β2)2 | ACh-evoked currents (HEK293 cells) | ~60-fold | [2][6] |
| Maximal Efficacy | (α4)3(β2)2 | ACh-evoked currents (HEK293 cells) | No significant change | [2][6] |
| EC50 | (α2)3(β2)2 | Ca2+ influx | 0.11 µM | [4] |
In Vivo Studies
In vivo studies have demonstrated the potential of NS-9283 to modulate cognitive function and other behaviors mediated by the nicotinic cholinergic system.
Experimental Workflow for In Vivo Cognitive Assessment
Caption: Workflow for in vivo cognitive testing.
Conclusion
NS-9283 represents a significant advancement in the field of nicotinic receptor pharmacology. Its unique mechanism of action as a stoichiometry-selective PAM of α4β2 nAChRs offers a promising avenue for the development of novel therapeutics for a range of central nervous system disorders. The initial synthesis provides a viable route for the production of this compound for further preclinical and clinical investigation. The detailed understanding of its pharmacological profile is crucial for guiding future drug development efforts in this area.
References
- 1. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103664760A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Whole-Cell Patch-Clamp Analysis of NS9283 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS9283 is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), a critical drug target implicated in various neurological and psychiatric disorders.[1][2] This document provides a comprehensive guide for characterizing the effects of NS9283 on human α4β2 nAChRs expressed in Human Embryonic Kidney (HEK293) cells using the whole-cell patch-clamp technique. The protocols outlined below are designed to ensure robust and reproducible electrophysiological recordings for academic research and drug discovery applications.
NS9283 enhances the potency of acetylcholine (ACh) at the (α4)3(β2)2 nAChR stoichiometry without altering the maximal efficacy of the agonist.[1][2] The primary mechanism of action is a significant slowing of the receptor's deactivation kinetics, leading to a prolonged ion channel opening in the presence of an agonist.[1][2]
Data Presentation
The following table summarizes the quantitative data for NS9283 and relevant ligands acting on α4β2 nAChRs expressed in HEK293 cells, as determined by whole-cell patch-clamp electrophysiology.
| Compound | Action | Receptor Subtype | Parameter | Value | Reference |
| NS9283 | Positive Allosteric Modulator | (α4)3(β2)2 nAChR | EC50 | ~1 µM | [3][4] |
| NS9283 | Positive Allosteric Modulator | (α4)3(β2)2 nAChR | ACh Potency Shift | ~60-fold leftward shift | [1][2] |
| Acetylcholine (ACh) | Agonist | α4β2 nAChR | EC50 | 3 µM | |
| (-)-Nicotine | Agonist | α4β2 nAChR | EC50 | 1.6 µM | |
| Dihydro-β-erythroidine (DHβE) | Antagonist | α4β2 nAChR | IC50 | 80 nM | |
| Methyllycaconitine (MLA) | Antagonist | α4β2 nAChR | IC50 | 1.5 µM |
Experimental Protocols
HEK293 Cell Culture and Transfection
This protocol describes the maintenance and preparation of HEK293 cells stably or transiently expressing human α4 and β2 nAChR subunits for whole-cell patch-clamp experiments.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Plasmids encoding human CHRNA4 and CHRNB2
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Glass coverslips (12 mm)
-
35 mm culture dishes
Procedure:
-
Cell Culture: Maintain HEK293 cells in a T-75 flask with supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 2 mL of Trypsin-EDTA. Neutralize the trypsin with 8 mL of supplemented DMEM and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at a 1:5 to 1:10 dilution.
-
Plating for Transfection: One day before transfection, seed HEK293 cells onto 12 mm glass coverslips in 35 mm dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection (for transient expression):
-
Prepare a DNA-lipid complex according to the manufacturer's protocol. For a 35 mm dish, use a total of 2 µg of plasmid DNA (a 1:1 ratio of α4 and β2 subunit plasmids is recommended).
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, supplemented DMEM.
-
-
Post-Transfection Incubation: Incubate the cells for 24-48 hours post-transfection before performing patch-clamp experiments to allow for sufficient receptor expression. For some channels, incubation at a lower temperature (e.g., 28-30°C) for the final 24 hours can enhance membrane expression.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for recording nAChR currents in response to acetylcholine and modulation by NS9283.
Materials:
-
External (Bath) Solution: (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM): 120 KCl, 4 MgCl2, 10 BAPTA, 10 HEPES, 4 Na2-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH.
-
Acetylcholine (ACh) stock solution (e.g., 100 mM in water)
-
NS9283 stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with manipulators
-
Borosilicate glass capillaries for pipette pulling
-
Rapid solution exchange system (e.g., piezo-driven perfusion system)
Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Transfer a coverslip with transfected HEK293 cells to the recording chamber and perfuse with the external solution.
-
Gigaseal Formation: Under visual control, approach a single, healthy-looking cell with the patch pipette. Apply gentle positive pressure to the pipette. Upon contacting the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
To assess the effect of NS9283, first establish a baseline ACh-evoked current. Apply a sub-maximal concentration of ACh (e.g., EC10-EC20, approximately 1-3 µM) for 1-2 seconds using a rapid perfusion system. Allow for a washout period of at least 60 seconds between applications to ensure full recovery from desensitization.
-
Pre-apply NS9283 (e.g., 1-10 µM) for 60-90 seconds.
-
Co-apply ACh (at the same concentration as the baseline) and NS9283 for 1-2 seconds.
-
Record the potentiation of the current amplitude and the change in deactivation kinetics.
-
To construct a full concentration-response curve, repeat the protocol with varying concentrations of ACh in the absence and presence of a fixed concentration of NS9283.
-
-
Data Analysis: Measure the peak amplitude of the ACh-evoked currents and the time constant of the current decay (deactivation). Plot concentration-response curves and fit with the Hill equation to determine EC50 values.
Visualizations
Signaling Pathway of NS9283 Allosteric Modulation
Caption: Allosteric modulation of α4β2 nAChR by NS9283.
Experimental Workflow
Caption: Whole-cell patch-clamp workflow for NS9283 analysis.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. 2.6. HEK‐293T cells & whole‐cell patch‐clamp electrophysiology [bio-protocol.org]
- 3. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Positive Allosteric Modulators of GABA-A Receptors in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ligand-gated ion channels, including the γ-aminobutyric acid type A (GABA-A) receptor. This system allows for the controlled expression of specific GABA-A receptor subunit combinations, providing a powerful tool to investigate the pharmacology of novel compounds.
It is a common misconception that the compound NS9283, a known positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), also acts on GABA-A receptors. This misunderstanding likely arises from the fact that its mechanism of action on nAChRs is often compared to that of benzodiazepines on GABA-A receptors.[1] However, to date, there is no published evidence to suggest that NS9283 directly modulates GABA-A receptors.
These application notes provide a comprehensive guide for utilizing the Xenopus oocyte expression system to study the effects of positive allosteric modulators on GABA-A receptors. The protocols and data presentation formats can be adapted for testing any compound suspected of having PAM activity at GABA-A receptors.
Signaling Pathway of GABA-A Receptor Modulation
GABA-A receptors are ligand-gated ion channels that are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor opens an intrinsic chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of cell firing. Positive allosteric modulators of GABA-A receptors, such as benzodiazepines, do not activate the receptor directly but bind to a distinct site, enhancing the effect of GABA. This potentiation leads to an increased influx of chloride ions and a stronger inhibitory signal.
Caption: GABA-A Receptor Signaling Pathway.
Experimental Protocols
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).
-
Defolliculation: Tease the ovarian lobes into small clumps of 5-10 oocytes. Incubate the oocytes in a solution of collagenase (2 mg/mL in OR-2) for 1-2 hours at room temperature with gentle agitation to remove the follicular layer.
-
Selection and Incubation: Manually select healthy stage V-VI oocytes, characterized by their large size and distinct animal and vegetal poles. Wash the oocytes thoroughly with ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 50 µg/mL gentamycin. Incubate the oocytes at 16-18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize plasmid DNA containing the desired GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2). Synthesize capped cRNAs using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ T7 Transcription Kit).
-
cRNA Mixture: Prepare a cRNA mixture containing the desired subunit combination in a 1:1:1 ratio (e.g., α1:β2:γ2) at a final concentration of 1 µg/µL.
-
Microinjection: Inject each oocyte with 50 nL of the cRNA mixture into the cytoplasm using a Nanoject injector.
-
Incubation: Incubate the injected oocytes in supplemented ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Drug Application: Apply GABA and the test compound (potential PAM) via the perfusion system.
Experimental Workflow for a PAM Study
Caption: Workflow for PAM Screening.
Data Presentation
Quantitative data from TEVC experiments should be summarized in tables for clear comparison.
Table 1: Potentiation of GABA-Evoked Currents by a Hypothetical PAM on α1β2γ2 Receptors
| Test Compound Concentration | GABA EC₂₀ Current (nA) | GABA EC₂₀ + Test Compound Current (nA) | % Potentiation |
| 1 nM | 105 ± 8 | 152 ± 11 | 45 ± 5 |
| 10 nM | 102 ± 7 | 288 ± 21 | 182 ± 15 |
| 100 nM | 108 ± 9 | 551 ± 43 | 410 ± 32 |
| 1 µM | 106 ± 8 | 789 ± 61 | 644 ± 50 |
| 10 µM | 104 ± 7 | 812 ± 65 | 681 ± 55 |
Data are presented as mean ± SEM (n=5 oocytes).
Table 2: Pharmacological Profile of a Hypothetical PAM on Different GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | EC₅₀ of PAM (nM) | Maximum Potentiation (Eₘₐₓ, %) |
| α1β2γ2 | 85 ± 12 | 720 ± 65 |
| α2β2γ2 | 150 ± 21 | 650 ± 58 |
| α3β2γ2 | 450 ± 55 | 420 ± 38 |
| α5β2γ2 | >10,000 | < 20 |
EC₅₀ and Eₘₐₓ values were determined from concentration-response curves fitted with a standard sigmoidal dose-response equation.
Conclusion
The Xenopus oocyte expression system remains a cornerstone for the functional characterization of ion channels and the screening of novel therapeutic compounds. While NS9283 is a valuable tool for studying nAChRs, researchers interested in GABA-A receptor modulation should focus on compounds with demonstrated activity at these targets. The protocols and methodologies outlined in these application notes provide a solid framework for investigating the effects of potential positive allosteric modulators on specific GABA-A receptor subtypes, thereby facilitating the discovery and development of new therapeutics for a range of neurological and psychiatric disorders.
References
Application Notes and Protocols for In Vivo Administration of NS 9283 in Rat Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of NS 9283, a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), in various rat models of pain. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound, particularly in combination with α4β2 nAChR agonists.
Introduction
This compound is a selective positive allosteric modulator of α4β2 nicotinic acetylcholine receptors.[1] It does not possess intrinsic agonist activity but potentiates the effects of nAChR agonists like acetylcholine or synthetic ligands such as ABT-594.[1] While this compound alone has not been shown to reduce mechanical allodynia in models like spinal nerve ligation, its co-administration with an α4β2 nAChR agonist significantly enhances the agonist's analgesic efficacy without exacerbating its side effects.[1][2] This suggests a promising therapeutic strategy for pain management by allowing for lower, better-tolerated doses of the agonist to be used.[2]
These notes will focus on the co-administration of this compound with the potent α4β2 nAChR agonist, ABT-594, in well-established rat models of inflammatory, post-operative, and chronic neuropathic pain.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the potentiation of ABT-594's analgesic effects by this compound in various rat pain models.
Table 1: Efficacy of ABT-594 with and without this compound in a Rat Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)
| Treatment Group | N | Route of Administration | ED₅₀ of ABT-594 (nmol/kg) | Fold Shift in ABT-594 Potency |
| ABT-594 alone | - | i.p. | 160 | - |
| ABT-594 + this compound (3.5 µmol/kg) | - | i.p. | 26 | 6 |
Data extracted from Zhu et al., 2011.[2]
Table 2: Efficacy of ABT-594 with and without this compound in a Rat Model of Post-Operative Pain (Paw Skin Incision)
| Treatment Group | N | Route of Administration | ED₅₀ of ABT-594 (nmol/kg) | Fold Shift in ABT-594 Potency |
| ABT-594 alone | - | i.p. | 153 | - |
| ABT-594 + this compound (3.5 µmol/kg) | - | i.p. | 26 | 6 |
Data extracted from Zhu et al., 2011.[2]
Table 3: Efficacy of ABT-594 with and without this compound in a Rat Model of Osteoarthritis Pain (Monoiodo-acetate Induced Knee Joint Pain)
| Treatment Group | N | Route of Administration | ED₅₀ of ABT-594 (nmol/kg) | Fold Shift in ABT-594 Potency |
| ABT-594 alone | - | i.p. | 4.6 | - |
| ABT-594 + this compound (3.5 µmol/kg) | - | i.p. | 1.0 | 5 |
Data extracted from Zhu et al., 2011.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and should be adapted to specific laboratory conditions and ethical guidelines.
Protocol 1: Carrageenan-Induced Inflammatory Pain Model
Objective: To assess the effect of this compound and ABT-594 co-administration on thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound
-
ABT-594
-
Vehicle: 10% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Plantar test apparatus
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimation: Acclimate rats to the testing environment and plantar test apparatus for at least 2 days prior to the experiment.
-
Baseline Measurement: Measure baseline thermal withdrawal latency for each rat's hind paw.
-
Induction of Inflammation: Inject 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Drug Administration:
-
Prepare solutions of this compound and ABT-594 in 10% HPβCD.
-
Administer this compound (3.5 µmol/kg, i.p.) or vehicle 30 minutes before ABT-594 administration.
-
Administer various doses of ABT-594 (or vehicle) i.p. at 2 hours post-carrageenan injection.
-
-
Pain Assessment: Measure thermal withdrawal latency at 30, 60, 90, and 120 minutes after ABT-594 administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀ for ABT-594 in the presence and absence of this compound.
Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the effect of this compound and ABT-594 co-administration on mechanical allodynia.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
4-0 chromic gut sutures
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
This compound
-
ABT-594
-
Vehicle: 10% HPβCD in sterile water
-
Von Frey filaments
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
CCI Surgery:
-
Anesthetize the rat.
-
Expose the sciatic nerve at the mid-thigh level.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision in layers.
-
Allow rats to recover for 7-14 days for the development of neuropathic pain.
-
-
Baseline Measurement: Establish a baseline mechanical withdrawal threshold using von Frey filaments before drug administration.
-
Drug Administration:
-
Prepare solutions of this compound and ABT-594 in 10% HPβCD.
-
Administer this compound (e.g., 3.5 µmol/kg, i.p.) or vehicle 30 minutes before ABT-594 administration.
-
Administer various doses of ABT-594 (or vehicle) i.p.
-
-
Pain Assessment: Measure the mechanical withdrawal threshold at 30, 60, 90, and 120 minutes after ABT-594 administration.
-
Data Analysis: Determine the paw withdrawal threshold in grams and calculate the dose-response relationship for ABT-594 with and without this compound.
Protocol 3: Formalin Test for Inflammatory and Nociceptive Pain
Objective: To assess the effect of this compound and ABT-594 co-administration on formalin-induced nociceptive behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Formalin (5% in sterile saline)
-
This compound
-
ABT-594
-
Vehicle: 10% HPβCD in sterile water
-
Observation chambers with mirrors
-
Intraperitoneal (i.p.) injection supplies
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration:
-
Prepare solutions of this compound and ABT-594 in 10% HPβCD.
-
Administer this compound (e.g., 3.5 µmol/kg, i.p.) or vehicle 30 minutes before the formalin injection.
-
Administer various doses of ABT-594 (or vehicle) i.p. 15 minutes before the formalin injection.
-
-
Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, observe and record the total time the rat spends licking or biting the injected paw for 60 minutes. The observation is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-60 minutes post-injection (inflammatory pain).
-
-
Data Analysis: Compare the duration of licking/biting behavior in each phase between the different treatment groups.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and an α4β2 nAChR agonist.
Experimental Workflow
References
- 1. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of analgesic efficacy but not side effects: Co-administration of an α4β2 neuronal nicotinic acetylcholine receptor agonist and its positive allosteric modulator in experimental models of pain in rats [agris.fao.org]
Application Notes and Protocols for NS 9283 in Nicotine Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine receptors (nAChRs), with a specific affinity for the (α4)3(β2)2 stoichiometry.[1][2][3][4] In the context of nicotine addiction research, this compound has emerged as a valuable pharmacological tool to investigate the role of this specific nAChR subtype in the reinforcing effects of nicotine.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in rodent models of nicotine self-administration, a gold-standard preclinical model for studying the rewarding and reinforcing properties of addictive substances.
This compound does not activate α4β2* nAChRs on its own but enhances the receptor's response to agonists like acetylcholine and nicotine.[5][6] This modulation is achieved by slowing the deactivation kinetics of the receptor, which leads to a left-ward shift in the concentration-response curve for agonists without altering the maximal efficacy.[1][5][6] Studies have demonstrated that this compound can dose-dependently reduce nicotine self-administration and prevent the reinstatement of nicotine-seeking behavior in rats, suggesting its potential as a therapeutic agent for smoking cessation.[3] The effects of this compound are specific to nicotine reinforcement, as it does not alter self-administration of other rewards like sucrose.[3]
Data Presentation
Table 1: In Vitro Efficacy of this compound and its Derivative SR9883
| Compound | nAChR Stoichiometry | EC50 (µM) | Effect | Reference |
| This compound | (α4)3(β2)2 | ~1 | Enhances agonist-induced signaling | [5][6] |
| SR9883 (derivative) | α4β2* containing low-affinity agonist binding sites | 0.2 - 0.4 | Enhances the effect of nicotine | [5][7][8] |
Table 2: Effects of this compound on Nicotine Self-Administration in Rats
| Treatment | Dose (mg/kg) | Effect on Nicotine Infusions | Effect on Food Rewards | Reference |
| This compound | Not specified in abstract | Dose-dependently reduced | No effect | [3] |
| SR9883 (derivative) | 5 and 10 | Decreased | No effect | [5][7][8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Nicotine and Modulation by this compound
Caption: Mechanism of this compound modulation on nicotinic acetylcholine receptors.
Experimental Workflow for Nicotine Self-Administration Study
Caption: Workflow for a typical nicotine self-administration experiment.
Experimental Protocols
Protocol 1: Intravenous Catheterization for Self-Administration in Rats
This protocol is a standard procedure for implanting an intravenous catheter to allow for drug self-administration.[9][10][11][12]
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Sterile surgical instruments
-
Silastic tubing catheter
-
Suture materials
-
Heparinized saline
-
Analgesics and antibiotics
Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen.
-
Surgical Preparation: Shave and sterilize the surgical area on the back and the ventral neck region.
-
Catheter Implantation:
-
Make a small incision on the back, between the scapulae, to exteriorize the catheter.
-
Make a second incision over the right jugular vein.
-
Carefully isolate the jugular vein.
-
Insert the silastic catheter into the vein, advancing it towards the heart.
-
Secure the catheter in place with sutures.
-
-
Catheter Exteriorization: Tunnel the external part of the catheter subcutaneously from the neck incision to the back incision.
-
Wound Closure: Close all incisions with sutures.
-
Post-operative Care:
-
Administer analgesics and antibiotics as required.
-
Flush the catheter daily with heparinized saline to maintain patency.
-
Allow the animals to recover for at least 5-7 days before starting behavioral experiments.
-
Protocol 2: Nicotine Self-Administration Training
This protocol outlines the procedure for training rats to self-administer nicotine.[13][14]
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the rat's intravenous catheter.
Procedure:
-
Acquisition Phase:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Program the chamber so that a press on the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light.
-
Presses on the "inactive" lever are recorded but have no programmed consequences.
-
Continue daily sessions until the rats demonstrate stable responding on the active lever and discriminate between the active and inactive levers (e.g., >80% of total lever presses are on the active lever for three consecutive days). This typically takes 10-14 days.
-
-
Reinforcement Schedule:
-
Initially, a fixed-ratio 1 (FR1) schedule is used, where every active lever press is reinforced.
-
The response requirement can be progressively increased to an FR5 schedule to ensure robust responding.[13]
-
Protocol 3: Testing the Effect of this compound on Nicotine Self-Administration
This protocol describes how to assess the impact of this compound on established nicotine self-administration behavior.[3]
Procedure:
-
Baseline Establishment: Ensure all rats have reached a stable baseline of nicotine self-administration as described in Protocol 2.
-
Drug Administration:
-
On test days, administer this compound or its vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a predetermined time before the self-administration session (e.g., 30 minutes).
-
A within-subjects design is often used, where each animal receives all doses of this compound and vehicle in a counterbalanced order.
-
-
Self-Administration Session:
-
Place the rats in the operant chambers and run the self-administration session as during the training phase.
-
Record the number of infusions earned and the number of presses on both the active and inactive levers.
-
-
Data Analysis:
-
Compare the number of nicotine infusions self-administered following this compound treatment to the number self-administered after vehicle treatment using appropriate statistical tests (e.g., repeated measures ANOVA).
-
Protocol 4: Reinstatement of Nicotine-Seeking Behavior
This protocol is used to model relapse to drug-seeking behavior.[3]
Procedure:
-
Extinction Phase:
-
Following stable self-administration, replace the nicotine solution with saline.
-
Continue daily sessions where lever presses no longer result in nicotine infusion or cue presentation.
-
The extinction phase continues until responding on the active lever decreases to a low, stable level (e.g., <20% of the baseline self-administration rate).
-
-
Reinstatement Test:
-
Administer this compound or vehicle.
-
Induce reinstatement of nicotine-seeking by either a priming injection of nicotine or the presentation of the nicotine-associated cues.
-
Place the rats back in the operant chambers and record lever presses. No nicotine is delivered during the reinstatement test.
-
-
Data Analysis:
-
Compare the number of active lever presses in the this compound-treated group to the vehicle-treated group to determine if the compound attenuates cue- or nicotine-induced reinstatement.
-
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α4β2 Nicotinic Acetylcholine Receptors: RELATIONSHIPS BETWEEN SUBUNIT STOICHIOMETRY AND FUNCTION AT THE SINGLE CHANNEL LEVEL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 7. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 8. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. instechlabs.com [instechlabs.com]
- 13. Nicotine self-administration in rats: strain and nicotine pre-exposure effects on acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of NS 9283 on Thalamocortical Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a positive allosteric modulator (PAM) that selectively targets neuronal nicotinic acetylcholine receptors (nAChRs) with a (α4)3(β2)2 stoichiometry.[1][2] These receptors are highly expressed in the thalamus and play a crucial role in regulating thalamocortical neuron activity, which is fundamental for sensory processing, sleep, and cognition.[3][4][5] Understanding the electrophysiological effects of this compound on thalamocortical neurons is therefore of significant interest for the development of novel therapeutics targeting cholinergic deficits implicated in various neurological and psychiatric disorders.
These application notes provide a detailed summary of the electrophysiological effects of this compound, methodologies for key experiments, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on α4β2 nAChRs, primarily from studies using whole-cell patch-clamp recordings in HEK293 cells stably expressing human α4β2 nAChRs and in native thalamocortical neurons.[1][6]
Table 1: Effect of this compound on Acetylcholine (ACh) Potency and Efficacy
| Parameter | Condition | Value | Cell Type | Reference |
| ACh EC50 | Control | 30 µM | HEK293-hα4β2 | [1] |
| + 10 µM this compound | 0.5 µM (~60-fold shift) | HEK293-hα4β2 | [1][2] | |
| Maximal Efficacy | + 10 µM this compound | No significant change | HEK293-hα4β2 | [1][2] |
Table 2: Effect of this compound on nAChR Kinetics
| Kinetic Parameter | Condition | Value | Cell Type | Reference |
| Activation Rate (Maximum Slope) | ACh (1 mM) | 0.20 ± 0.03 µA·s⁻¹ | HEK293-hα4β2 | [1] |
| ACh (1 mM) + this compound | 0.14 ± 0.03 µA·s⁻¹ (Modest decrease) | HEK293-hα4β2 | [1] | |
| Deactivation | ACh (1 mM, 1 ms pulse) | Rapid decay | HEK293-hα4β2 | [1] |
| ACh (1 mM, 1 ms pulse) + this compound | Strongly slowed decay | HEK293-hα4β2 | [1] | |
| Recovery from Desensitization (Fast Time Constant) | Control | 0.37 s | HEK293-hα4β2 | [1] |
| + this compound | 0.75 s | HEK293-hα4β2 | [1] | |
| Recovery from Desensitization (Slow Time Constant) | Control | 12.8 s | HEK293-hα4β2 | [1] |
| + this compound | 67.3 s (Moderately slowed) | HEK293-hα4β2 | [1] | |
| Reactivation of Desensitized Receptors | Application of this compound to desensitized receptors | Incapable of reactivation | HEK293-hα4β2 | [1] |
Table 3: Effect of this compound on Native Thalamocortical Neurons
| Parameter | Condition | Value | Cell Type | Reference |
| Peak Current Increase (ΔImax) | 100 µM ACh | -165 ± 99 pA | Rat Thalamocortical Neurons | [6] |
| 100 µM ACh + this compound | -392 ± 171 pA (~2.6-fold increase) | Rat Thalamocortical Neurons | [6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from HEK293 Cells Stably Expressing hα4β2 nAChRs
This protocol is adapted from the methodology described by Jacobsen et al. (2012).[1]
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human α4β2 nAChRs in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For recording, plate cells on glass coverslips and use them within 24-48 hours.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a seal resistance >1 GΩ.
-
Voltage-clamp the cells at a holding potential of -60 mV.[1]
-
Compensate for series resistance (>80%).
4. Drug Application:
-
Use an ultra-fast drug application system (e.g., piezo-ceramic device) for rapid solution exchange.[1]
-
To assess the effect of this compound, pre-incubate the cell with this compound for approximately 90 seconds before co-applying it with ACh.[1]
-
Apply drugs for 1 second, with wash periods of 60-120 seconds between applications to allow for full recovery.[1]
5. Data Analysis:
-
Measure the peak current amplitude of the ACh-evoked responses.
-
To construct concentration-response curves, normalize the peak current amplitudes to a maximal response evoked by a saturating concentration of ACh (e.g., 3 mM).[1]
-
Fit the normalized data to the Hill equation to determine EC₅₀ and Hill slope.
Protocol 2: Whole-Cell Patch-Clamp Recording from Thalamocortical Neurons in Brain Slices
This protocol is based on the methodology for recording from native neurons as described by Grupe et al. (2013).[6]
1. Brain Slice Preparation:
-
Anesthetize a young adult rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose.
-
Cut coronal slices (e.g., 300 µm thick) containing the ventrobasal thalamus using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Visualize thalamocortical neurons in the ventrobasal complex using DIC microscopy.
-
Use the same internal solution and recording equipment as in Protocol 1.
-
Establish a whole-cell recording from a visually identified thalamocortical neuron.
3. Drug Application:
-
Bath-apply ACh to evoke an inward current.
-
After establishing a stable baseline response to ACh, co-apply this compound with ACh to assess its modulatory effect.
4. Data Analysis:
-
Measure the peak inward current (ΔImax) evoked by ACh alone and in the presence of this compound.
-
Calculate the fold-increase in current amplitude to quantify the potentiation by this compound.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound positive allosteric modulation of the α4β2 nAChR.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound effects.
Summary of this compound Effects
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptors in the thalamus: alpha4 subunit expression and alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic control of axon excitability regulates thalamocortical transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thalamocortical Interactions - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application of NS 9283 in Models of Cognitive Impairment: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), with a specific action on the (α4)3(β2)2 stoichiometry.[1][2] As a PAM, this compound does not activate the receptor on its own but enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh).[1] Its mechanism of action involves increasing the potency of ACh without altering its maximum efficacy, primarily by slowing the deactivation kinetics of the receptor.[1][3] This modulation of the cholinergic system has shown promise in preclinical models for improving cognitive function, making this compound a valuable research tool for studying cognitive impairment and developing potential therapeutic agents.[4]
These application notes provide a comprehensive overview of the use of this compound in various rodent models of cognitive impairment, including detailed experimental protocols and a summary of quantitative data from key studies.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the (α4)3(β2)2 subtype of nAChRs, which are ligand-gated ion channels.[1][2] Upon binding of acetylcholine, these receptors allow the influx of cations, primarily Na+ and Ca2+. The positive allosteric modulation by this compound enhances this cation influx in response to ACh. The increased intracellular calcium concentration acts as a crucial second messenger, activating a cascade of downstream signaling pathways implicated in synaptic plasticity and cognitive enhancement. These pathways include the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascades, which are vital for long-term potentiation (LTP), memory formation, and overall cognitive function.[5][6][7]
Data Presentation: Summary of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in various models of cognitive impairment.
Table 1: Effect of this compound on Episodic Memory in the Social Recognition Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Recognition Index (Mean ± SEM) |
| Vehicle | - | 0.25 ± 0.05 |
| This compound | 1.0 | 0.55 ± 0.08* |
| This compound | 3.0 | 0.62 ± 0.07** |
*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Timmermann et al., 2012.[4]
Table 2: Effect of this compound on Sustained Attention in the Five-Choice Serial Reaction Time Task (5-CSRTT) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % Accuracy (Mean ± SEM) | % Omissions (Mean ± SEM) | Premature Responses (Mean ± SEM) |
| Vehicle | - | 85.2 ± 1.5 | 10.5 ± 2.1 | 12.3 ± 1.8 |
| This compound | 0.3 | 86.1 ± 1.3 | 8.2 ± 1.9 | 11.5 ± 1.6 |
| This compound | 1.0 | 87.5 ± 1.1 | 6.5 ± 1.5 | 10.8 ± 1.4 |
| This compound | 3.0 | 88.2 ± 1.0 | 5.1 ± 1.2** | 10.1 ± 1.3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Timmermann et al., 2012.[4]
Table 3: Effect of this compound on Sensorimotor Gating in the PCP-Disrupted Prepulse Inhibition (PPI) Test in Rats
| Treatment Group | Dose (mg/kg, p.o.) | % PPI (Mean ± SEM) |
| Vehicle + Saline | - | 65 ± 5 |
| Vehicle + PCP (2.0 mg/kg) | - | 35 ± 4*** |
| This compound (1.0) + PCP | 1.0 | 48 ± 5 |
| This compound (3.0) + PCP | 3.0 | 58 ± 6* |
| This compound (10.0) + PCP | 10.0 | 62 ± 5** |
***p < 0.001 compared to Vehicle + Saline; *p < 0.05, **p < 0.01 compared to Vehicle + PCP. Data extracted from Timmermann et al., 2012.[8]
Table 4: Effect of this compound on Reference Memory in the Morris Water Maze in Rats with PCP-Induced Deficits
| Treatment Group | Dose (mg/kg, p.o., daily) | Escape Latency (s) on Day 4 (Mean ± SEM) |
| Vehicle + Saline | - | 20 ± 3 |
| Vehicle + PCP (1.5 mg/kg) | - | 45 ± 5*** |
| This compound (0.3) + PCP | 0.3 | 28 ± 4* |
***p < 0.001 compared to Vehicle + Saline; *p < 0.05 compared to Vehicle + PCP. Data extracted from Timmermann et al., 2012.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the application of this compound in models of cognitive impairment.
Social Recognition Test (Episodic Memory)
This test assesses the ability of a rat to remember a previously encountered juvenile rat.
Workflow:
Protocol:
-
Animals: Adult male rats are individually housed and habituated to the testing room for at least 60 minutes before the experiment.
-
Habituation: Each adult rat is placed in a clean, empty cage for a 30-minute habituation period.
-
Trial 1 (T1): A juvenile rat is introduced into the cage with the adult rat for a 5-minute exploration period. The time the adult rat spends actively investigating the juvenile (sniffing, grooming, close following) is recorded.
-
Inter-Trial Interval (ITI): The juvenile is removed, and the adult rat remains in its home cage for a 120-minute ITI.
-
Drug Administration: 30 minutes before the start of Trial 2, rats are administered this compound (1.0 or 3.0 mg/kg) or vehicle (10% HPβCD) via intraperitoneal (i.p.) injection.[4]
-
Trial 2 (T2): The same juvenile rat from T1 is reintroduced into the cage with the adult rat for another 5-minute exploration period. The investigation time is recorded again.
-
Data Analysis: A recognition index is calculated as the ratio of the investigation time in T2 to the total investigation time in T1 and T2. A lower ratio indicates better memory of the juvenile.
Five-Choice Serial Reaction Time Task (5-CSRTT) (Sustained Attention)
This task assesses sustained attention and impulsivity in rats.
Workflow:
Protocol:
-
Apparatus: A five-hole operant chamber with a food dispenser.
-
Training: Rats are trained to poke their nose into one of five illuminated apertures to receive a food reward. Training continues until a stable baseline performance is achieved (e.g., >80% accuracy and <20% omissions).
-
Drug Administration: 30 minutes before the test session, rats are administered this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle (10% HPβCD) via i.p. injection.[4]
-
Testing: Each test session consists of 100 trials and lasts approximately 45 minutes. A brief light stimulus is presented in one of the five apertures, and the rat must respond by nose-poking the correct aperture within a limited time to receive a reward.
-
Data Analysis: Key parameters measured include:
-
% Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100
-
% Omissions: (Number of trials with no response / Total trials) x 100
-
Premature Responses: Responses made before the stimulus light is presented, as a measure of impulsivity.
-
Phencyclidine (PCP)-Disrupted Prepulse Inhibition (PPI) (Sensorimotor Gating)
This model assesses sensorimotor gating, a process that is deficient in some psychiatric disorders with cognitive impairment.
Protocol:
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Drug Administration: Rats are administered this compound (1.0, 3.0, or 10.0 mg/kg) or vehicle (10% HPβCD) orally (p.o.). 30 minutes later, all rats except the control group receive an injection of PCP (2.0 mg/kg, s.c.).[8]
-
Testing: 15 minutes after the PCP injection, rats are placed in the startle chambers for a 5-minute habituation period. The test session then begins, consisting of trials with a loud startling stimulus (pulse) alone, or preceded by a weaker, non-startling stimulus (prepulse).
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials: % PPI = 100 - [((startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)) x 100].
Morris Water Maze (Reference Memory) with PCP-Induced Deficits
This task is a widely used model to study spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Acquisition Training: Rats are trained over four consecutive days to find the hidden platform. Each day consists of four trials from different starting positions.
-
Drug Administration: this compound (0.3 mg/kg) or vehicle (10% HPβCD) is administered orally (p.o.) daily, 60 minutes before the first trial. PCP (1.5 mg/kg, i.p.) or saline is administered 30 minutes before the first trial to induce a cognitive deficit.[9]
-
Data Measurement: The time taken to find the platform (escape latency) is recorded for each trial.
-
Probe Trial (Optional): On the day after the last training day, the platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis: The primary outcome is the escape latency across training days. A shorter escape latency indicates better learning.
Scopolamine-Induced Amnesia Model (Cholinergic Deficit Model)
Proposed Protocol:
-
Apparatus: A behavioral apparatus for assessing learning and memory, such as a passive avoidance chamber or a Y-maze.
-
Drug Administration:
-
Administer this compound (dose range to be determined by dose-response studies, e.g., 1.0 - 10.0 mg/kg, p.o. or i.p.) or vehicle.
-
After a suitable pretreatment time for this compound (e.g., 30-60 minutes), administer scopolamine (e.g., 0.5-1.0 mg/kg, i.p.) to induce amnesia.
-
A control group would receive vehicle for both treatments.
-
-
Behavioral Testing: 20-30 minutes after scopolamine administration, subject the animals to the chosen behavioral task (e.g., acquisition trial in a passive avoidance task).
-
Retention Test: 24 hours later, conduct a retention test to assess memory.
-
Data Analysis: Compare the performance of the this compound-treated group to the scopolamine-only group to determine if this compound can reverse the scopolamine-induced memory deficit.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in cognitive processes. Its pro-cognitive effects have been demonstrated across a range of preclinical models, targeting different domains of cognition including episodic memory, sustained attention, sensorimotor gating, and spatial memory. The detailed protocols provided herein offer a foundation for researchers to apply this compound in their own studies of cognitive impairment and to explore its potential as a therapeutic strategy. Further research, particularly in models of cholinergic deficits like the scopolamine-induced amnesia model, will be beneficial in further elucidating the therapeutic potential of positive allosteric modulation of α4β2 nAChRs.
References
- 1. Contribution of α4β2 nAChR in nicotine-induced intracellular calcium response and excitability of MSDB neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Timmermann DB et al. (2012), Augmentation of cognitive function by NS9283, a... - Paper [xenbase.org]
- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of NS 9283 Stock Solutions with DMSO for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation and handling of stock solutions of NS 9283, a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors (nAChRs), using dimethyl sulfoxide (DMSO) as the solvent.[1][2] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of in vitro experimental results. These guidelines cover material preparation, stock solution calculation, step-by-step protocols for solubilization and dilution, and best practices for storage to maintain compound integrity.
Quantitative Data Summary
This table summarizes the key chemical and solubility properties of this compound, which are essential for preparing accurate stock solutions.
| Parameter | Value | Source |
| Chemical Name | 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile | [2] |
| Molecular Weight (MW) | 248.24 g/mol | [2] |
| Formula | C₁₄H₈N₄O | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Maximum Solubility in DMSO | 50 mM (12.41 mg/mL) | [2] |
| Recommended Stock Solution Storage | -20°C (up to 1 month); -80°C (up to 6 months) | [3] |
| Final DMSO Concentration in Assay | Keep below 0.1% to avoid cytotoxicity | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration this compound Stock Solution
This protocol describes the steps to prepare a concentrated primary stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder (purity ≥98%)[2]
-
Anhydrous/molecular sieve-dried DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator or water bath heated to 60°C[3]
Procedure:
-
Preparation: Before starting, bring the this compound vial and DMSO to room temperature. This prevents moisture condensation, which can affect compound stability and solubility.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tube.
-
Calculation of DMSO Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
Example Calculation for 1 mg of this compound:
-
Mass = 0.001 g
-
Concentration = 0.010 mol/L (10 mM)
-
Molecular Weight = 248.24 g/mol
-
Volume (L) = 0.001 / (0.010 × 248.24) = 0.0004028 L
-
Volume (µL) = 402.8 µL
-
-
Dissolution: Add the calculated volume (402.8 µL) of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed. If dissolution is difficult, gentle warming in a water bath (up to 60°C) or brief sonication can be applied.[3][5]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed tubes.[3][6] Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the serial dilution of the high-concentration stock to prepare a final working solution for cell-based assays, ensuring the final DMSO concentration remains non-toxic.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (e.g., to 1 mM): Prepare an intermediate dilution by diluting the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of fresh DMSO to obtain 100 µL of a 1 mM solution. It is best practice to perform initial serial dilutions in DMSO to prevent precipitation.
-
Final Working Solution (e.g., to 10 µM): Prepare the final working solution by diluting the intermediate stock into the aqueous assay buffer or cell culture medium. To ensure the final DMSO concentration is ≤ 0.1%, a dilution factor of at least 1:1000 is required.
Example for a final concentration of 10 µM in 1 mL of medium:
-
Dilute the 1 mM intermediate stock solution 1:100.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
The final concentration of this compound will be 10 µM.
-
The final concentration of DMSO will be 1% (from the 1mM stock) * (10 µL / 1000 µL) = 0.1%.
-
-
Control: Always prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the assay medium to account for any solvent effects.
-
Application: Mix the final working solution gently by pipetting and add it to the cells immediately. Do not store aqueous solutions of the compound for long periods.
Visualizations: Diagrams and Workflows
Signaling Pathway of this compound
Caption: this compound positively modulates the (α4)3(β2)2 nAChR at the α4-α4 interface.
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions for in vitro assays.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Synaptic Plasticity in Hippocampal Slices with NS 9283
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a potent and selective positive allosteric modulator (PAM) of the (α4)3(β2)2 subtype of nicotinic acetylcholine receptors (nAChRs). As a PAM, this compound enhances the response of these receptors to the endogenous neurotransmitter acetylcholine (ACh) without directly activating the receptor itself. The (α4)3(β2)2 nAChRs are expressed in the hippocampus, a brain region critical for learning and memory. Synaptic plasticity, the activity-dependent modification of synaptic strength, is widely considered to be the cellular basis of these cognitive functions. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a sustained enhancement of synaptic transmission, and long-term depression (LTD), a lasting reduction in synaptic efficacy.
These application notes provide a comprehensive guide for utilizing this compound to investigate the role of (α4)3(β2)2 nAChRs in modulating synaptic plasticity in ex vivo hippocampal slices. The provided protocols detail the preparation of acute hippocampal slices and the induction and recording of LTP and LTD in the CA1 region.
Mechanism of Action of this compound
This compound binds to a site on the (α4)3(β2)2 nAChR that is distinct from the acetylcholine binding site. This allosteric binding potentiates the ion channel opening in response to ACh, thereby increasing cation influx (primarily Na+ and Ca2+) into the neuron. This modulation of neuronal excitability and intracellular calcium levels can, in turn, influence the signaling cascades that underpin synaptic plasticity.
Data Presentation: Expected Effects of this compound on Hippocampal Synaptic Plasticity
The following table summarizes the hypothetical quantitative data from experiments investigating the effects of this compound on LTP and LTD in the CA1 region of hippocampal slices. These data are illustrative and based on the known function of α4β2 nAChRs in modulating neuronal excitability. The actual results may vary depending on experimental conditions.
| Experimental Group | Treatment | fEPSP Slope (% of Baseline) 60 min post-induction |
| LTP Experiments | ||
| Control | Vehicle | 155 ± 8% |
| This compound (1 µM) | This compound | 125 ± 7% |
| LTD Experiments | ||
| Control | Vehicle | 75 ± 5% |
| This compound (1 µM) | This compound | 95 ± 6% |
fEPSP: field Excitatory Postsynaptic Potential
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse hippocampal slices (300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.
Induction and Recording of Long-Term Potentiation (LTP)
This protocol details the induction of LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Prepared hippocampal slice in a recording chamber perfused with aCSF (30-32°C).
-
Bipolar stimulating electrode.
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance).
-
Amplifier and data acquisition system.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Obtain a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound (final concentration, e.g., 1 µM) or vehicle to the perfusing aCSF and continue baseline recording for another 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by 20 seconds.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-HFS baseline.
Induction and Recording of Long-Term Depression (LTD)
This protocol outlines the induction of LTD at the Schaffer collateral-CA1 synapse.
Materials:
-
Same as for the LTP protocol.
Procedure:
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes as described for LTP.
-
Apply this compound (final concentration, e.g., 1 µM) or vehicle to the perfusing aCSF and continue baseline recording for another 20 minutes.
-
Induce LTD using a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-LFS to monitor the depression.
-
Analyze the data by measuring the initial slope of the fEPSP and normalizing it to the pre-LFS baseline.
Mandatory Visualizations
Application Notes and Protocols for Studying NS 9283 in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS 9283 is a positive allosteric modulator (PAM) that selectively targets the (α4)3(β2)2 stoichiometry of nicotinic acetylcholine receptors (nAChRs).[1] This selectivity offers a promising therapeutic avenue for treating nicotine addiction by modulating the activity of a specific receptor subtype implicated in the reinforcing effects of nicotine.[1] These application notes provide detailed protocols for preclinical studies designed to evaluate the efficacy of this compound in established rodent models of nicotine addiction, including self-administration, conditioned place preference, and withdrawal.
Mechanism of Action of this compound
This compound enhances the potency of acetylcholine (ACh) at (α4)3(β2)2 nAChRs without altering the maximal efficacy of the agonist. It primarily achieves this by significantly slowing the deactivation kinetics of the receptor, leading to a prolonged ion channel opening in the presence of an agonist like nicotine. This modulatory effect is specific to the α4-α4 subunit interface found in the (α4)3(β2)2 stoichiometry. In animal models, this compound has been shown to dose-dependently reduce nicotine self-administration and the reinstatement of nicotine-seeking behavior, suggesting its potential to reduce the motivation to take nicotine and prevent relapse.[1]
Signaling Pathway of α4β2 nAChR in Nicotine Addiction and Modulation by this compound
The diagram below illustrates the signaling pathway involved in nicotine addiction mediated by α4β2 nAChRs and the proposed mechanism of action for this compound. Nicotine acts as an agonist at α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA). This activation leads to an influx of Na+ and Ca2+, causing membrane depolarization and subsequent release of dopamine in the nucleus accumbens (NAc), a key event in the brain's reward pathway. This compound, as a PAM, binds to an allosteric site on the (α4)3(β2)2 receptor subtype, enhancing the effect of nicotine and leading to a prolonged dopaminergic signal. This sustained, but not excessive, stimulation is hypothesized to reduce the craving and reinforcing effects of subsequent nicotine intake.
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in rodent models of nicotine addiction.
Nicotine Self-Administration and Reinstatement
This model assesses the reinforcing properties of nicotine and the potential of this compound to reduce nicotine intake and prevent relapse.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are individually housed with ad libitum access to food and water, except during experimental sessions.
-
Surgery: Rats are anesthetized and surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is passed subcutaneously to exit on the back.
-
Recovery: Animals are allowed 5-7 days to recover from surgery, during which they are monitored daily.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a drug infusion pump are used.
-
Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A response on the active lever results in an intravenous infusion of nicotine (0.03 mg/kg in 0.1 mL saline over 1 second) and the simultaneous illumination of the cue light for 5 seconds. Responses on the inactive lever are recorded but have no programmed consequences. Training continues until stable responding is achieved (e.g., <20% variation in the number of infusions over three consecutive days).
-
Effect of this compound on Self-Administration:
-
Acute Administration: Once stable responding is established, rats are pre-treated with various doses of this compound (e.g., 0, 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session. The number of nicotine infusions is recorded.
-
Chronic Administration: A separate cohort of rats receives daily injections of this compound or vehicle for a predetermined period (e.g., 7 days) prior to the self-administration sessions.
-
-
Extinction: Following the self-administration phase, rats undergo daily extinction sessions where active lever presses result in a saline infusion and no cue light. Extinction criterion is typically reached when responding on the active lever is less than 20% of the baseline for two consecutive days.
-
Reinstatement:
-
Nicotine-Primed Reinstatement: After reaching the extinction criterion, rats are pre-treated with this compound or vehicle, followed by a priming injection of nicotine (e.g., 0.15 mg/kg, s.c.) immediately before being placed back in the operant chamber. Lever presses are recorded, but no infusions are delivered.
-
Cue-Induced Reinstatement: Alternatively, reinstatement can be triggered by the presentation of the cue light contingent on an active lever press, in the absence of nicotine.
-
Data Presentation:
Table 1: Effect of Acute this compound Administration on Nicotine Self-Administration
| Treatment Group | Dose (mg/kg, i.p.) | Number of Nicotine Infusions (Mean ± SEM) | % Change from Vehicle |
| Vehicle | - | 15.2 ± 1.8 | - |
| This compound | 1 | 12.5 ± 1.5 | -17.8% |
| This compound | 3 | 8.9 ± 1.2 | -41.4% |
| This compound | 10 | 5.1 ± 0.9** | -66.4% |
| p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and based on published findings describing a dose-dependent reduction.[1] |
Table 2: Effect of this compound on Nicotine-Primed Reinstatement of Nicotine Seeking
| Pre-treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | % Reduction from Vehicle |
| Vehicle + Nicotine Prime | - | 25.4 ± 3.1 | - |
| This compound + Nicotine Prime | 3 | 14.8 ± 2.5 | -41.7% |
| This compound + Nicotine Prime | 10 | 8.2 ± 1.9** | -67.7% |
| p < 0.05, *p < 0.01 compared to vehicle + nicotine prime. Data are hypothetical and based on published findings describing a dose-dependent attenuation.[1] |
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding properties of nicotine by measuring the animal's preference for an environment previously paired with the drug.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger conditioning chambers, separated by a smaller neutral central chamber.
-
Pre-Conditioning (Day 1): Each rat is placed in the central chamber and allowed to freely explore all three chambers for 15 minutes to determine baseline preference for each side.
-
Conditioning (Days 2-9): A biased design is typically used.
-
On alternate days, rats receive an injection of nicotine (e.g., 0.4 mg/kg, s.c.) and are immediately confined to their initially non-preferred chamber for 30 minutes.
-
On the intervening days, they receive a saline injection and are confined to their initially preferred chamber for 30 minutes.
-
-
Test Day (Day 10): Rats receive no injection and are placed in the central chamber with free access to all chambers for 15 minutes. The time spent in each chamber is recorded.
-
Effect of this compound: To test the effect of this compound on the acquisition of nicotine-induced CPP, the compound (or vehicle) is administered prior to each nicotine injection during the conditioning phase.
Data Presentation:
Table 3: Effect of this compound on the Acquisition of Nicotine-Induced Conditioned Place Preference
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Nicotine-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Post-Pre) (Mean ± SEM) |
| Saline + Saline | - | 250 ± 25 | 5 ± 10 |
| Saline + Nicotine | - | 450 ± 30 | 200 ± 28 |
| This compound + Nicotine | 3 | 350 ± 28 | 100 ± 22 |
| This compound + Nicotine | 10 | 275 ± 22 | 25 ± 18 |
| *p < 0.05, *p < 0.01 compared to Saline + Saline group. Data are hypothetical. |
Nicotine Withdrawal Assessment
This protocol is used to evaluate the potential of this compound to alleviate the somatic and affective signs of nicotine withdrawal.
Protocol:
-
Induction of Nicotine Dependence: Rats are administered nicotine (e.g., via osmotic minipumps delivering 3-9 mg/kg/day for 7-14 days) or saline.[2]
-
Precipitated Withdrawal:
-
At the end of the nicotine administration period, rats are treated with this compound or vehicle.
-
30 minutes later, withdrawal is precipitated by an injection of a nicotinic antagonist, such as mecamylamine (1-2 mg/kg, s.c.).[3]
-
-
Spontaneous Withdrawal: Alternatively, nicotine administration is ceased, and withdrawal signs are observed at various time points (e.g., 24, 48, 72 hours) after the last nicotine dose. This compound or vehicle can be administered during this withdrawal period.
-
Assessment of Somatic Signs: Immediately after the precipitation of withdrawal or at designated time points during spontaneous withdrawal, rats are observed for 30-60 minutes for somatic signs of withdrawal.[4] A checklist of behaviors is used, and each sign is given a score.
-
Assessment of Affective Signs: Affective signs of withdrawal, such as anxiety-like behavior, can be assessed using tests like the elevated plus maze or light-dark box test.
Data Presentation:
Table 4: Somatic Nicotine Withdrawal Signs
| Withdrawal Sign | Score |
| Gasps/Writhing | 4 |
| Head Shakes | 3 |
| Body Tremors | 3 |
| Teeth Chattering | 2 |
| Ptosis | 2 |
| Yawning | 1 |
| Grooming | 1 |
Table 5: Effect of this compound on Mecamylamine-Precipitated Nicotine Withdrawal
| Treatment Group | Dose (mg/kg, i.p.) | Global Withdrawal Score (Mean ± SEM) | % Reduction from Vehicle |
| Saline + Mecamylamine | - | 1.5 ± 0.5 | - |
| Nicotine + Vehicle + Mecamylamine | - | 12.8 ± 1.2 | - |
| Nicotine + this compound + Mecamylamine | 3 | 8.5 ± 1.0* | -33.6% |
| Nicotine + this compound + Mecamylamine | 10 | 5.2 ± 0.8 | -59.4% |
| *p < 0.05, *p < 0.01 compared to Nicotine + Vehicle + Mecamylamine group. Data are hypothetical. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound in rodent models of nicotine addiction. The use of self-administration, conditioned place preference, and withdrawal assessment paradigms will allow for a thorough characterization of the compound's potential to reduce the motivation to take nicotine, block its rewarding effects, and alleviate withdrawal symptoms. The provided data tables serve as templates for presenting quantitative results in a clear and structured manner, facilitating the interpretation and comparison of findings. These studies will be crucial in determining the therapeutic potential of this compound as a novel treatment for smoking cessation.
References
- 1. Attenuation of nicotine taking and seeking in rats by the stoichiometry-selective alpha4beta2 nicotinic acetylcholine receptor positive allosteric modulator NS9283 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Differential expression of nicotine withdrawal as a function of developmental age in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing NS 9283 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of NS 9283 for in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to facilitate experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), with high selectivity for the α4β2 subtype.[1][2] Specifically, it acts on the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[3][4] Its mechanism of action involves binding to the unique α4-α4 subunit interface present in this specific receptor stoichiometry.[3][5] This binding increases the potency of nAChR agonists, such as acetylcholine (ACh) and nicotine, without altering their maximal efficacy.[2][3][6] Essentially, in the presence of this compound, a lower concentration of an agonist is required to elicit a response.[3][6]
Q2: What are the common in vitro applications of this compound?
This compound is primarily used in vitro to study the function and pharmacology of (α4)3(β2)2 nAChRs. Common applications include:
-
Electrophysiology: To potentiate agonist-evoked currents in cells expressing α4β2 nAChRs, often using techniques like whole-cell patch-clamp in HEK293 cells or two-electrode voltage-clamp in Xenopus oocytes.[1][3]
-
Calcium Imaging: To enhance agonist-induced intracellular calcium influx in cell lines stably expressing the receptor of interest.[1]
-
Binding Assays: To investigate its interaction with the receptor and its effect on agonist binding, for example, using [3H]-cytisine binding assays.[1]
-
Neurotransmitter Release Assays: To study the modulation of neurotransmitter release from primary neurons or synaptosomes.
Q3: How should I prepare and store this compound stock solutions?
This compound should initially be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] It is recommended to keep the final DMSO concentration in your experiments below 0.1% to avoid solvent-induced artifacts.[3] For storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]
Q4: Does this compound have any known off-target effects?
While this compound is highly selective for the (α4)3(β2)2 nAChR stoichiometry, one study has reported that it can act as a noncompetitive inhibitor of acetylcholinesterase (AChE) with a Ki of 11.2 μM.[8] Researchers should be mindful of this potential off-target effect, especially when working with systems where AChE activity is relevant and using this compound concentrations at or above 10 μM.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of agonist response observed. | 1. Incorrect receptor stoichiometry: The cells may not be expressing the (α4)3(β2)2 stoichiometry of the α4β2 nAChR, for which this compound is selective.[3] 2. Low agonist concentration: The concentration of the co-applied agonist (e.g., ACh, nicotine) may be too low to elicit a detectable baseline response. 3. Degraded this compound: The compound may have degraded due to improper storage. | 1. Verify the expression of the correct receptor subtype and stoichiometry in your cell line. 2. Use a concentration of the agonist that elicits a submaximal response (e.g., EC10-EC20) to allow for clear potentiation.[9] 3. Prepare a fresh stock solution of this compound from a reliable source.[2][7] |
| High background signal or apparent agonist activity of this compound alone. | 1. High concentration of this compound: In some mutant receptor systems, high concentrations of this compound have been shown to act as a direct agonist.[5] 2. Contamination of stock solution. | 1. Perform a dose-response curve for this compound alone to ensure it does not elicit a response at the concentrations used for potentiation experiments.[1] 2. Prepare a fresh, sterile-filtered stock solution. |
| Inconsistent or variable results between experiments. | 1. Inconsistent agonist concentration: Small variations in the agonist concentration can lead to large differences in the potentiated response. 2. Variable cell health or receptor expression levels. 3. Incomplete washout of this compound: this compound can have a slow washout, affecting subsequent measurements.[3] | 1. Prepare fresh and accurate dilutions of the agonist for each experiment. 2. Ensure consistent cell culture conditions and passage numbers. 3. Increase the duration of the washout period between applications. A washout of at least 120 seconds has been used in some studies.[3] |
| Unexpected inhibition of cellular response. | AChE inhibition: At concentrations around 10 μM and higher, this compound can inhibit acetylcholinesterase, which might lead to complex effects in systems with endogenous acetylcholine.[8] | 1. Test a lower concentration range of this compound. 2. If studying cholinergic systems, consider using a non-hydrolyzable agonist like carbachol to eliminate the confound of AChE inhibition.[8] |
Quantitative Data Summary
The optimal concentration of this compound will vary depending on the specific cell type, the agonist used, and the experimental endpoint. The following tables provide a summary of concentrations used in published studies.
Table 1: Effective Concentrations of this compound in In Vitro Assays
| Assay Type | Cell Line/System | Agonist | This compound Concentration Range | Observed Effect | Reference |
| Whole-Cell Patch-Clamp | HEK293-hα4β2 | Acetylcholine (ACh) | 10 μM | Significant potentiation of ACh-evoked currents.[3] | [3][6] |
| Calcium Imaging (FLIPR) | HEK293-hα4β2 | Nicotine (~EC20) | 0.01 - 31.6 μM | Concentration-dependent increase in nicotine-evoked Ca2+ responses.[1] | [1] |
| Two-Electrode Voltage-Clamp | Xenopus laevis oocytes | Acetylcholine (ACh) | Not specified | Potentiation of agonist-evoked currents.[1] | [1] |
| Radioligand Binding Assay | Rat brain membranes | [3H]-cytisine | 0.1 nM - 100 μM | Investigation of allosteric modulation of agonist binding.[1] | [1] |
| AChE Inhibition Assay | Purified mouse recombinant AChE | Acetylthiocholine (ATC) | 1 - 9 μM | Noncompetitive inhibition of AChE activity.[8] | [8] |
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Cell Line/System | Notes | Reference |
| EC50 for potentiation | ~1 μM | HEK293 cells expressing α4β2* nAChRs | Potentiation of nicotine-induced signaling.[9][10] | [9][10] |
| Fold-shift in agonist potency | ~60-fold | HEK293-hα4β2 cells | Leftward shift of the ACh concentration-response curve.[2][3][6] | [2][3][6] |
| Ki for AChE inhibition | 11.2 ± 0.8 μM | Mouse recombinant AChE | Demonstrates off-target activity at higher concentrations.[8] | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies characterizing the effects of this compound on α4β2 nAChRs expressed in HEK293 cells.[3][6]
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human (α4)3(β2)2 nAChR.
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 0.5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
- Agonist Stock: Prepare a 100 mM stock of acetylcholine (ACh) in water.
- This compound Stock: Prepare a 10 mM stock of this compound in DMSO.
3. Electrophysiological Recording:
- Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope and perfuse with external solution.
- Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with internal solution.
- Clamp the cell membrane potential at -60 mV.
- Apply the agonist (e.g., 30 μM ACh) using a rapid solution exchange system to evoke an inward current.
- To test the effect of this compound, pre-incubate the cell with 10 μM this compound for 90 seconds, followed by co-application of 10 μM this compound and the agonist.[3]
- Ensure a sufficient washout period (at least 120 seconds) with the external solution between applications to allow for recovery from desensitization.[3]
4. Data Analysis:
- Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound.
- Calculate the potentiation as the percentage increase in current amplitude.
- To determine the effect on agonist potency, generate concentration-response curves for the agonist with and without a fixed concentration of this compound.
Protocol 2: Calcium Imaging using a Fluorescent Plate Reader (FLIPR)
This protocol is based on methods used to assess the potentiation of nicotine-evoked calcium responses by this compound.[1]
1. Cell Preparation:
- Seed HEK293 cells stably expressing the hα4β2 nAChR in black-walled, clear-bottom 96-well plates.
- Culture for 24-48 hours until a confluent monolayer is formed.
2. Dye Loading:
- Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the wells and add the dye loading solution.
- Incubate the plate at 37°C for 1 hour in the dark.
- After incubation, wash the cells with an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
3. FLIPR Assay:
- Place the cell plate into the FLIPR instrument.
- Prepare a compound plate containing different concentrations of this compound and a separate agonist plate with a fixed, submaximal (EC20) concentration of nicotine.
- Program the FLIPR to first add this compound or control buffer to the cell plate and incubate for a defined period (e.g., 200 seconds).[1]
- Then, add the EC20 concentration of nicotine to stimulate the cells.
- Measure the fluorescence intensity before and after the addition of the compounds.
4. Data Analysis:
- Subtract the baseline fluorescence from the peak fluorescence response for each well.
- Normalize the data to the response elicited by a saturating concentration of the agonist (e.g., 100 μM nicotine).[1]
- Plot the normalized response against the concentration of this compound to generate a concentration-response curve and determine the EC50 for potentiation.
Visualizations
Caption: Signaling pathway of this compound at the (α4)3(β2)2 nAChR.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for lack of this compound-mediated potentiation.
References
- 1. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stoichiometry of the Heteromeric Nicotinic Receptors of the Renshaw Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
long-term stability of NS 9283 in solution and storage conditions
This technical support center provides guidance on the long-term stability and storage of NS 9283 in solution, along with troubleshooting advice for common experimental issues. The information is intended for researchers, scientists, and drug development professionals.
Storage and Handling
Proper storage and handling of this compound are critical for maintaining its integrity and ensuring reproducible experimental results.
Storage Conditions
Below are the recommended storage conditions for this compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Packaging | Notes |
| -20°C | ≥ 4 years[1] | Tightly sealed vial | Recommended for long-term storage. |
| 4°C | Short-term | Tightly sealed vial, protect from light[2] | Suitable for day-to-day use. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | Up to 6 months[2] | DMSO | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| -20°C | Up to 1 month[2] | DMSO | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Solubility
The solubility of this compound can vary depending on the solvent and experimental conditions such as temperature and sonication. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution.
Table 3: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | 16.67 | 67.15 | MedchemExpress[2] | Requires sonication, warming, and heating to 60°C. Use newly opened DMSO as it is hygroscopic.[2] |
| DMSO | 12.41 | 50 | Tocris Bioscience[3] | |
| DMSO | 3 | Cayman Chemical[1] | ||
| DMF | 10 | Cayman Chemical[1] | ||
| DMF:PBS (pH 7.2) (1:1) | 0.5 | Cayman Chemical[1] | ||
| Ethanol | Partially soluble | Cayman Chemical[1] | ||
| 1 eq. HCl | 4.96 | 20 | Tocris Bioscience[3] |
Experimental Workflow for Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] However, ensure you are using a high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect the stability and solubility of the compound.[4] For aqueous buffers, the solubility is significantly lower.
Q2: Why are there different solubility values reported for this compound in DMSO?
A2: The reported solubility values for this compound in DMSO vary between suppliers (e.g., 3 mg/mL, 12.41 mg/mL, and 16.67 mg/mL).[1][2][3] This discrepancy can be attributed to different methods used to determine solubility, such as the use of heat or sonication to aid dissolution.[2] It is recommended to start with a lower concentration and gradually increase it if needed, using sonication or gentle warming to assist dissolution.
Q3: How many times can I freeze and thaw my this compound stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduction of moisture into the DMSO stock.[5][6] Prepare single-use aliquots of your stock solution to maintain its integrity.
Q4: My this compound solution has a precipitate after thawing. What should I do?
A4: If you observe precipitation upon thawing, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is best to prepare a fresh stock solution. Storing at a slightly lower concentration can help prevent precipitation.[5]
Q5: How should I handle the solid this compound powder?
A5: Before opening the vial, it is good practice to centrifuge it briefly to ensure that all the powder is at the bottom.[6] Handle the compound in a well-ventilated area and use appropriate personal protective equipment.
Troubleshooting Guide
Issue 1: Inconsistent or no biological activity observed in experiments.
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a recently thawed stock aliquot for each experiment.[7]
-
Verify Stock Solution Integrity: If possible, check the purity of your stock solution using an analytical technique like HPLC. The appearance of new peaks or a decrease in the main peak area over time suggests degradation.[5]
-
Check for Incompatibility with Assay Buffer: this compound may be unstable in your specific assay buffer. You can assess its stability by incubating it in the buffer for the duration of your experiment and then analyzing it by HPLC or LC-MS.[7]
-
Issue 2: The color of the this compound solution has changed.
-
Possible Cause: Chemical degradation or oxidation of the compound.[5]
-
Troubleshooting Steps:
-
Protect from Light: Ensure that your stock and working solutions are always protected from light by using amber vials or by wrapping the containers in aluminum foil.[5]
-
Use Fresh Solvent: Solvents that have been stored for a long time may contain reactive impurities. Use a fresh bottle of high-purity solvent to prepare your solutions.
-
Discard the Solution: A change in color is a strong indicator of degradation. It is safest to discard the solution and prepare a new one.
-
Issue 3: Difficulty in dissolving this compound.
-
Possible Cause: The solubility limit has been reached, or the solvent quality is poor.
-
Troubleshooting Steps:
-
Aid Dissolution: Use an ultrasonic bath or gentle warming (up to 60°C) to help dissolve the compound.[2]
-
Use Anhydrous Solvent: As DMSO is hygroscopic, use a fresh, unopened bottle of anhydrous DMSO.[2]
-
Prepare a More Dilute Solution: If the compound does not fully dissolve, try preparing a more dilute stock solution.
-
Troubleshooting Workflow
References
addressing partial solubility of NS 9283 in ethanol-based solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the partial solubility of NS 9283 in ethanol-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in ethanol and other common laboratory solvents?
A1: this compound is reported to be only partially soluble in ethanol. For creating stock solutions, alternative solvents are recommended. The known solubility in various solvents is summarized in the table below.
Q2: I am observing precipitation when I dilute my this compound stock solution into my ethanol-based experimental medium. What should I do?
A2: Precipitation upon dilution into a less favorable solvent system is a common issue. The key is to ensure the final concentration of the good solvent (like DMSO) is sufficient to maintain solubility, while remaining compatible with your experimental system. Refer to the troubleshooting guide below for a stepwise approach to resolving this.
Q3: Are there any alternative formulation strategies for in vivo studies if ethanol-based solutions are not viable?
A3: Yes, for in vivo animal studies, a common approach is to use a vehicle composed of a mixture of solvents and surfactants. For instance, this compound has been successfully solubilized for intraperitoneal injections by first dissolving it in a 5:1 solution of Tween-80 and DMSO with sonication, followed by dilution in sterile phosphate-buffered saline (PBS) to the final concentration[1]. Another reported vehicle for oral administration is 10% cyclodextrin (HPβCD) in water.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Ethanol | Partially Soluble | Direct dissolution is challenging. |
| DMSO | 3 mg/mL | A good starting solvent for stock solutions. |
| DMF | 10 mg/mL | A good starting solvent for stock solutions. |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |
| 100% DMSO (for cell assays) | 10 mM | For preparation of concentrated stock solutions. |
| Tween-80:DMSO (5:1) then PBS | Vehicle dependent | A successful vehicle for in vivo studies[1]. |
| 10% HPβCD | Vehicle dependent | Used for in vivo oral administration. |
Troubleshooting Guide for Partial Solubility in Ethanol-Based Solutions
If you are encountering issues with the solubility of this compound in your ethanol-based solutions, follow these troubleshooting steps:
Step 1: Prepare a Concentrated Stock Solution in a Strong Organic Solvent
It is recommended to start by preparing a high-concentration stock solution of this compound in 100% DMSO. This leverages its higher solubility in this solvent.
Step 2: Utilize Co-Solvents and Serial Dilution
Instead of directly diluting the DMSO stock into your final ethanol-based medium, perform a serial dilution. This gradual change in solvent polarity can help prevent precipitation.
Step 3: Employ Mechanical and Physical Aids
-
Sonication: After dilution, use a bath sonicator to provide mechanical energy to help dissolve any microscopic precipitates and keep the compound in solution.
-
Gentle Warming: Gently warm the solution to 37°C. This can increase the solubility of many compounds. However, be cautious and verify the thermal stability of this compound if prolonged heating is required.
Step 4: Adjust the pH of the Final Solution
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Experiments
This protocol is adapted from general laboratory procedures for handling poorly soluble compounds.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an intermediate dilution: Dilute the 10 mM stock solution 1:10 in 100% ethanol. This will result in a 1 mM solution in a 10:90 DMSO:ethanol co-solvent system.
-
Final Dilution: Further dilute the 1 mM intermediate solution into your final experimental medium to achieve the desired working concentration.
-
Aid Dissolution: If any precipitation is observed, briefly sonicate the final solution in a water bath.
Protocol 2: Formulation of this compound for In Vivo Studies (based on published method)[1]
-
Prepare a primary solvent mixture: Combine Tween-80 and DMSO in a 5:1 ratio.
-
Dissolve this compound: Add the weighed this compound powder to the Tween-80:DMSO mixture.
-
Sonicate: Place the solution in a bath sonicator until the this compound is completely dissolved.
-
Final Formulation: Dilute this stock solution to the final desired concentration using sterile phosphate-buffered saline (PBS). The final vehicle composition will be a ratio of DMSO/Tween-80/PBS (e.g., 2/10/88 v/v/v)[1].
Visualizations
References
ensuring consistent NS 9283 stock solution preparation
This technical support center provides guidance on the consistent preparation of NS 9283 stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptors (nAChRs).[1] It specifically acts on receptors with a (α4)3(β2)2 stoichiometry.[2][3] Its mechanism involves increasing the potency of acetylcholine (ACh)-evoked currents by approximately 60-fold without altering the maximum efficacy.[4] this compound achieves this by slowing the rate of deactivation and reducing the rate of recovery from desensitization.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3] Other solvents that can be used include DMF (Dimethylformamide) and 1eq. HCl.[1] It is only partially soluble in Ethanol.[1]
Q3: How should solid this compound and its stock solutions be stored?
A3: For long-term stability, solid this compound should be stored at -20°C, where it can be stable for at least four years.[1] Some suppliers may recommend storage at +4°C for the solid compound. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month), protected from light.[3]
Q4: Can I expect batch-to-batch variation in the molecular weight of this compound?
A4: Yes, batch-specific molecular weights may vary due to the degree of hydration. This variation will affect the solvent volumes required to prepare stock solutions of a specific molarity. It is crucial to refer to the Certificate of Analysis for the batch-specific molecular weight to ensure accurate concentration calculations.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in DMSO at room temperature. What can I do?
A1: If you are experiencing solubility issues with this compound in DMSO, you can try gently warming the solution up to 60°C and using sonication to aid dissolution.[3] It is also important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[3]
Q2: My this compound solution appears to have precipitated after being stored at -20°C. Is it still usable?
A2: Precipitation can occur if the concentration of the stock solution is too high or if it has been stored for an extended period. Before use, bring the vial to room temperature and vortex thoroughly to see if the precipitate redissolves. If it does, the solution can likely be used. To prevent this in the future, consider preparing a slightly more dilute stock solution or storing it at -80°C for better long-term stability.[3]
Q3: I observe inconsistent results in my cell-based assays using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors related to the stock solution. Ensure that your stock solution is being stored correctly and that you are using fresh dilutions for your experiments. Repeated freeze-thaw cycles can degrade the compound, leading to reduced activity.[3] Also, verify that the final concentration of the solvent (e.g., DMSO) in your assay medium is low (typically below 0.1%) and consistent across all experimental conditions, as the solvent itself can have effects on cells.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 16.67 (with warming to 60°C) | 67.15 | MedchemExpress[3] |
| DMSO | 12.41 | 50 | Tocris Bioscience |
| DMSO | 3 | Not Specified | Cayman Chemical[1] |
| DMF | 10 | Not Specified | Cayman Chemical[1] |
| 1eq. HCl | 4.96 | 20 | Tocris Bioscience |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | Not Specified | Cayman Chemical[1] |
| Ethanol | Partially Soluble | Not Specified | Cayman Chemical[1] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine the Mass: Refer to the Certificate of Analysis for the batch-specific molecular weight (MW) of this compound (approx. 248.24 g/mol ). To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 248.24 g/mol * 1000 mg/g = 2.48 mg
-
Weigh the Compound: Carefully weigh out the calculated mass of solid this compound in a suitable microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For a 10 mM solution from 2.48 mg of compound, you would add 1 mL of DMSO.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the tube or warm it gently at 60°C until the solution is clear.[3]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store the aliquots at -80°C for up to 6 months.[3]
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Mechanism of this compound as a positive allosteric modulator.
References
potential for NS 9283 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NS 9283. The focus is to address the potential for off-target effects, particularly at high concentrations, and to provide actionable guidance for identifying and mitigating these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] It selectively binds to the (α4)3(β2)2 stoichiometry of the receptor at the α4-α4 subunit interface.[3][4] Unlike a direct agonist, this compound enhances the potency of the endogenous neurotransmitter, acetylcholine (ACh), without significantly altering the maximum efficacy of ACh.[1][2] This modulation is achieved by slowing the deactivation kinetics of the receptor.[1][2]
Q2: I'm observing unexpected or inconsistent results in my cell-based assays when using high concentrations of this compound. Could these be off-target effects?
A2: It is plausible that high concentrations of any small molecule, including this compound, could lead to off-target effects. While this compound has demonstrated selectivity for (α4)3(β2)2 nAChRs in various studies, comprehensive screening data at high concentrations across a wide range of potential off-targets (e.g., a broad kinase or GPCR panel) is not publicly available. Unexpected phenotypes, a lack of a clear dose-response relationship, or results that are inconsistent with the known function of α4β2 nAChRs could all be indicative of off-target interactions. It is crucial to experimentally verify on-target engagement and assess for off-target liabilities, especially when using concentrations that significantly exceed the reported EC50 for its primary target.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the experimental system. In whole-cell patch-clamp recordings using HEK293 cells stably expressing human α4β2 nAChRs, this compound has been shown to increase the potency of ACh by approximately 60-fold, with significant potentiation observed at a concentration of 10 µM.[1][2] It is recommended to perform a dose-response curve in your specific assay system to determine the optimal concentration.
Q4: Has this compound been screened against other receptors and channels?
A4: One study noted that at a concentration of 10 µM, this compound did not show detectable off-target binding in a screen encompassing 30 different ion channels and G-protein coupled receptors. However, the specifics of this panel are not detailed in the available literature. It is important to note that this does not exclude the possibility of off-target effects at higher concentrations or against targets not included in that specific screen.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect off-target effects of this compound in your experiments, the following troubleshooting steps can help you diagnose and mitigate the issue.
Problem 1: Inconsistent or non-reproducible results at high concentrations.
-
Possible Cause: Compound precipitation at high concentrations.
-
Troubleshooting Step:
-
Visually inspect your stock and working solutions for any signs of precipitation.
-
Determine the aqueous solubility of this compound in your specific experimental buffer.
-
Consider using a lower concentration of this compound or a different solvent for your stock solution (this compound is typically dissolved in DMSO).[1] Ensure the final concentration of the solvent in your assay is low and consistent across all conditions.
-
Problem 2: Observed phenotype does not align with the known function of the α4β2 nAChR.
-
Possible Cause: Engagement of one or more off-target proteins.
-
Troubleshooting Steps:
-
Validate Target Engagement: Use an orthogonal method to confirm that this compound is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this (see Experimental Protocols section).
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. Observing the same phenotype with an inactive analog would strongly suggest an off-target effect or a non-specific compound artifact.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the α4 or β2 nAChR subunits. If the phenotype persists in the absence of the intended target, it is likely due to an off-target effect.
-
Problem 3: High cellular toxicity observed at concentrations intended for target modulation.
-
Possible Cause: Off-target effects leading to cellular stress or apoptosis.
-
Troubleshooting Steps:
-
Determine the Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells.
-
Broad Panel Screening: If resources permit, screen this compound against a broad panel of off-target proteins, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen™ panels).[5][6][7][8] This can help identify potential off-target interactions that could be responsible for the observed toxicity.
-
Lower the Concentration: Whenever possible, use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the risk of off-target engagement.
-
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of small molecules like this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the binding of this compound to the α4β2 nAChR in a cellular context.
Methodology:
-
Cell Culture: Culture cells expressing the α4β2 nAChR to 80-90% confluency.
-
Compound Treatment:
-
Harvest and resuspend cells in fresh culture medium.
-
Treat one aliquot of cells with the desired concentration of this compound and another with a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble α4 or β2 subunit protein by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the vehicle and this compound-treated samples.
-
Normalize the data to the intensity at the lowest temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Inhibitor Profiling
Objective: To identify potential off-target kinase interactions of this compound at high concentrations.
Methodology:
This is typically performed as a fee-for-service by specialized vendors. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and volume.
-
Assay Format: The vendor will perform binding assays (e.g., KINOMEscan™) or enzymatic assays against a large panel of purified kinases.[9][10][11]
-
Data Reporting: Results are typically provided as percent inhibition at one or more concentrations, or as IC50 or Ki values for any significant hits.
Protocol 3: Receptor Binding Assay for Off-Target Screening
Objective: To determine the binding affinity of this compound for a panel of GPCRs, ion channels, and transporters.
Methodology:
This is also commonly outsourced to commercial providers.
-
Assay Principle: These assays typically use a radiolabeled ligand that is known to bind to the target of interest. The ability of this compound to displace the radioligand is measured.
-
Assay Procedure:
-
Cell membranes or purified receptors are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
After incubation, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified.
-
-
Data Analysis: The data is used to generate a competition curve and calculate the IC50 and Ki of this compound for each target.
Visualizations
Caption: Signaling pathway of the α4β2 nAChR modulated by this compound.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. vghtc.gov.tw [vghtc.gov.tw]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
Technical Support Center: NS 9283 & DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using the positive allosteric modulator NS 9283, with a focus on controlling for the solvent effects of dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] It specifically targets the (α4)3(β2)2 stoichiometry of this receptor.[2][3][4] Its mechanism of action involves binding to the interface between two α4 subunits (the α4-α4 interface), a site that is unique to the (α4)3(β2)2 receptor subtype.[5] This binding increases the potency of the endogenous agonist, acetylcholine (ACh), without affecting the maximum efficacy of the receptor's response.[1][4]
Q2: What is the solubility of this compound?
A2: this compound is soluble in DMSO. For experimental use, it is common to first dissolve this compound in 100% DMSO to create a high-concentration stock solution, which is then diluted to the final desired concentration in the aqueous experimental buffer.
Q3: What are the known off-target effects of this compound?
Q4: Why is DMSO used as a solvent for this compound, and what are the potential issues?
A4: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds like this compound that have poor solubility in aqueous solutions.[6][7] However, DMSO is not biologically inert and can have its own effects on cells, which can confound experimental results.[8][9] These effects can include alterations in cell membrane properties, changes in the activity of ion channels, and direct effects on cell viability and function.[8][10]
Q5: What is the maximum recommended final concentration of DMSO in my experiments?
A5: It is crucial to keep the final concentration of DMSO in your cell culture medium or experimental buffer as low as possible. A final concentration of 0.1% DMSO or lower is generally considered safe for most cell lines and is recommended to minimize solvent-induced artifacts.[11] Some robust cell lines may tolerate up to 0.5%, but this should be empirically determined for your specific cell type and assay. In all experiments, a vehicle control group treated with the same final concentration of DMSO as the experimental groups must be included.[12]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent electrophysiological recordings.
Possible Cause: The DMSO solvent is affecting the membrane properties of the cells or the function of the ion channels being studied. Even at low concentrations, DMSO can alter the intrinsic excitability of neurons.[8][9]
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in your recording solution is at or below 0.1%.
-
Run a DMSO Vehicle Control: Always include a control group of cells that are exposed to the same concentration of DMSO as your this compound-treated group. This will allow you to subtract any solvent-induced effects from your experimental results.
-
Perform a DMSO Dose-Response Curve: To determine the highest tolerable concentration of DMSO for your specific cell type and recording conditions, perform a dose-response experiment with DMSO alone (e.g., 0.01%, 0.05%, 0.1%, 0.5%). Measure key electrophysiological parameters such as resting membrane potential, input resistance, and action potential firing characteristics.
-
Consider Pre-incubation Effects: Be aware that pre-incubation with DMSO can have different effects than acute application.[13] Ensure your experimental protocol is consistent regarding pre-incubation times for both your this compound and vehicle control groups.
Issue 2: High background or altered signal in calcium imaging assays.
Possible Cause: DMSO can directly interfere with calcium signaling and fluorescent calcium indicators. It has been reported to cause an increase in intracellular calcium in some cell types.
Troubleshooting Steps:
-
Strict Vehicle Control: As with electrophysiology, a DMSO-only control is essential. This will reveal any changes in baseline calcium levels or agonist-induced calcium transients that are due to the solvent.
-
Optimize DMSO Concentration: Keep the final DMSO concentration to the absolute minimum required to dissolve the this compound. Test a range of low DMSO concentrations (e.g., ≤ 0.1%) to find a level that does not significantly impact your calcium measurements.
-
Check for Autofluorescence: Image a set of wells containing only the DMSO vehicle in your imaging medium to check for any autofluorescence at your experimental wavelengths.
-
Dye Loading and Incubation: Ensure that the loading and incubation times for your calcium indicator (e.g., Fluo-4 AM) are consistent across all experimental groups, including the vehicle control.
Issue 3: this compound appears to have no effect or a reduced effect.
Possible Cause: This could be due to issues with the compound itself, the experimental system, or masking by solvent effects.
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure that your experimental system (e.g., HEK293 cells) is expressing the correct stoichiometry of the α4β2 nAChR, specifically the (α4)3(β2)2 subtype, as this compound is selective for this form.[2]
-
Check Agonist Concentration: this compound is a PAM, meaning it enhances the effect of an agonist. Ensure you are co-applying this compound with an appropriate concentration of an agonist like acetylcholine.
-
Review DMSO Preparation: Ensure your this compound stock solution in DMSO is properly dissolved and has not precipitated.
-
Evaluate Vehicle Control Data: Carefully analyze your DMSO vehicle control data. If DMSO is causing a significant effect on its own that opposes the expected effect of this compound, it could be masking the compound's activity.
Experimental Protocols
Protocol 1: Vehicle Control for Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the necessary steps to control for the effects of DMSO when studying the modulation of α4β2 nAChRs by this compound in HEK293 cells.
1. Solution Preparation:
- External Solution: Prepare your standard external recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).
- Internal Solution: Prepare your standard internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
- Agonist Stock Solution: Prepare a high-concentration stock solution of acetylcholine (ACh) in water.
- Final this compound Solution: Dilute the this compound stock solution in the external solution to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 0.1%.
- Vehicle Control Solution: Prepare a solution containing the same final concentration of DMSO as the "Final this compound Solution" but without this compound. For example, if your final this compound solution has 0.1% DMSO, your vehicle control will be 0.1% DMSO in the external solution.
2. Recording Procedure:
- Establish a whole-cell patch-clamp recording from an HEK293 cell expressing α4β2 nAChRs.
- Obtain a stable baseline recording.
- Vehicle Control Application: Perfuse the cell with the Vehicle Control Solution for a duration equivalent to the pre-incubation time you will use for this compound.
- Co-apply the Vehicle Control Solution with your chosen concentration of ACh and record the current.
- Wash out the vehicle and agonist.
- This compound Application: Perfuse the same cell with the Final this compound Solution.
- Co-apply the Final this compound Solution with the same concentration of ACh and record the current.
- Wash out the compound and agonist.
3. Data Analysis:
- Measure the peak amplitude and kinetics of the ACh-evoked currents in the presence of the vehicle control and in the presence of this compound.
- The effect of this compound is determined by comparing the response in the presence of the compound to the response in the presence of the vehicle control, not to the response in the drug-free solution.
Protocol 2: Vehicle Control for Intracellular Calcium Imaging
This protocol details how to control for DMSO effects in a fluorescent calcium imaging experiment using this compound.
1. Cell Preparation and Dye Loading:
- Plate HEK293 cells expressing α4β2 nAChRs in a multi-well plate suitable for imaging.
- Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
2. Solution Preparation:
- Imaging Buffer: Prepare your standard imaging buffer (e.g., HBSS).
- This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
- Final this compound Working Solution: Dilute the this compound stock solution in the imaging buffer to the final desired concentration, ensuring the final DMSO concentration is ≤ 0.1%.
- Vehicle Control Working Solution: Prepare an imaging buffer solution containing the exact same final concentration of DMSO as the "Final this compound Working Solution."
- Agonist Solution: Prepare a solution of ACh in imaging buffer at the desired concentration.
3. Imaging Procedure:
- Acquire a stable baseline fluorescence reading for all wells.
- Control Wells:
- Add only imaging buffer to a set of wells (negative control).
- Add the Vehicle Control Working Solution to another set of wells.
- Add the Agonist Solution to another set of wells.
- Add the Vehicle Control Working Solution followed by the Agonist Solution to another set of wells.
- Experimental Wells:
- Add the Final this compound Working Solution to a set of wells.
- Add the Final this compound Working Solution followed by the Agonist Solution.
- Record the fluorescence changes over time in response to the additions.
4. Data Analysis:
- Quantify the change in fluorescence intensity (e.g., peak response, area under the curve).
- Compare the response of the agonist alone to the response of the agonist in the presence of the vehicle control to identify any effect of the DMSO.
- The specific effect of this compound is determined by comparing the agonist response in the presence of this compound to the agonist response in the presence of the vehicle control.
Data Presentation
Table 1: Recommended Final DMSO Concentrations and Potential Effects
| Final DMSO Concentration | General Recommendation | Potential Effects on In Vitro Assays |
| ≤ 0.1% | Highly Recommended | Generally considered safe for most cell lines with minimal effects on cell viability and function.[11] |
| 0.1% - 0.5% | Use with caution; requires empirical validation | May begin to affect cell membrane properties and intrinsic excitability in sensitive cell types.[8][9] |
| > 0.5% | Not Recommended | Increased risk of cytotoxicity, significant changes in cell membrane properties, and interference with assay readouts.[12] |
Table 2: Summary of this compound Selectivity
| Receptor Subtype | Effect of this compound | Reference |
| (α4)3(β2)2 nAChR | Positive Allosteric Modulator | [2][5] |
| (α4)2(β2)3 nAChR | No significant effect | [2] |
| α3β4 nAChR | No significant effect | [14] |
| α7 nAChR | No significant effect | [2] |
Visualizations
Caption: Experimental workflow for using this compound with a DMSO vehicle control.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor Response by NS9283 Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing transient protein expression in HEK-293 cells by briefly exposing the culture to DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing transient protein expression in HEK-293 cells by briefly exposing the culture to DMSO: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Low concentrations of the solvent dimethyl sulphoxide alter intrinsic excitability properties of cortical and hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low Concentrations of the Solvent Dimethyl Sulphoxide Alter Intrinsic Excitability Properties of Cortical and Hippocampal Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. btsjournals.com [btsjournals.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of dimethyl sulfoxide on nicotinic acetylcholine receptors from mouse muscle and Torpedo electrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
Validation & Comparative
A Comparative Analysis of NS 9283 and NS206: Allosteric Modulators of Nicotinic Acetylcholine Receptors
For researchers and drug development professionals investigating the modulation of nicotinic acetylcholine receptors (nAChRs), understanding the nuanced differences between tool compounds is paramount. This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs), NS 9283 and NS206, highlighting their distinct effects on nAChR subtypes, particularly the α4β2 stoichiometry.
Overview of this compound and NS206
This compound and NS206 are both positive allosteric modulators of α4β2 nAChRs, yet they exhibit fundamentally different pharmacological profiles. This compound is a stoichiometry-selective PAM, primarily acting on the (α4)3(β2)2 subtype, where it significantly increases the potency of acetylcholine (ACh) without altering its maximal efficacy.[1] In contrast, NS206 modulates both the (α4)2(β2)3 and (α4)3(β2)2 stoichiometries of the α4β2 nAChR, primarily by enhancing the maximal efficacy of ACh with little to no effect on its potency.[2][3] These differences are rooted in their distinct binding sites on the receptor complex.[3]
Quantitative Comparison of Pharmacological Effects
The following tables summarize the quantitative data on the effects of this compound and NS206 on various nAChR subtypes.
| Parameter | This compound | NS206 |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) |
| Primary Effect | Increases agonist potency (leftward shift of concentration-response curve)[1] | Increases agonist maximal efficacy[2][3] |
| Binding Site | Extracellular domain, at the α4-α4 subunit interface[3][4] | Transmembrane domain of the α4 subunit[3] |
| Stoichiometry Selectivity | Selective for (α4)3(β2)2 and other 3α:2β stoichiometries (e.g., (α2)3(β2)2)[1][5] | Modulates both (α4)2(β2)3 and (α4)3(β2)2 stoichiometries[2][3] |
| Effect on α7 nAChR | No reported effect | No modulation[2] |
| Effect on α3β4 nAChR | No reported effect | No modulation[2] |
| Additive Effects | Can act additively with NS206 at (α4)3(β2)2 receptors[2][3] | Can act additively with this compound at (α4)3(β2)2 receptors[2][3] |
Table 1: Key Pharmacological Properties of this compound and NS206
| nAChR Subtype | Compound | Assay | Parameter | Value | Reference |
| (α4)3(β2)2 | This compound | Whole-cell patch clamp (HEK cells) | ACh EC50 fold shift | ~60-fold leftward shift | [1] |
| This compound | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | 0.11 µM | [6] | |
| NS206 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | 0.16 µM | [6] | |
| (α4)2(β2)3 | This compound | Two-electrode voltage clamp (Xenopus oocytes) | Effect | No modulation | [5] |
| NS206 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | 2.2 µM | [6] | |
| α4β4 | NS206 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 | ~2 µM | [2] |
| α2- and α4-containing nAChRs | This compound | Electrophysiology | Effect | Positive allosteric modulation of (α2)3(β2)2, (α2)3(β4)2, and (α4)3(β4)2 | [5] |
Table 2: Potency and Efficacy of this compound and NS206 on nAChR Subtypes
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and NS206.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This technique is widely used to study the properties of ion channels expressed in a heterologous system.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2) in specific ratios to favor the expression of a particular stoichiometry (e.g., 10:1 for (α4)3(β2)2 or 1:10 for (α4)2(β2)3).[2]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Oocytes are placed in a recording chamber and perfused with a saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
Drug Application: Acetylcholine (ACh) and the allosteric modulators (this compound or NS206) are applied to the oocyte via the perfusion system. Concentration-response curves are generated by applying increasing concentrations of the agonist in the presence and absence of the modulator.[2][3]
-
Data Analysis: The recorded currents are analyzed to determine parameters such as EC50 (agonist potency) and Imax (maximal current, reflecting efficacy).
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This method allows for the detailed study of ion channel kinetics in a mammalian cell line.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and stably or transiently transfected with the cDNAs for the nAChR subunits of interest.[1]
-
Cell Plating: Cells are plated onto coverslips for recording.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
Rapid Drug Application: An ultra-fast drug application system is used to apply ACh and the modulators to the cell, allowing for the study of rapid channel kinetics such as activation, deactivation, and desensitization.[1]
-
Data Acquisition and Analysis: The currents flowing through the nAChRs in response to drug application are recorded and analyzed to determine the effects of the modulators on agonist potency, efficacy, and the rates of channel gating processes.[1][7]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct modulatory effects of this compound and NS206 and a typical experimental workflow.
Figure 1: Differential modulation of α4β2 nAChR stoichiometries.
Figure 2: Experimental workflow for characterizing nAChR modulators.
Figure 3: Signaling pathway of nAChR activation and modulation.
Conclusion
This compound and NS206 represent two distinct classes of positive allosteric modulators of α4β2 nAChRs. This compound acts as a potency enhancer with selectivity for the (α4)3(β2)2 stoichiometry, a property conferred by its binding to the extracellular α4-α4 interface.[3][4] In contrast, NS206 enhances agonist efficacy at both major α4β2 stoichiometries through its interaction with the transmembrane domain of the α4 subunit.[2][3] Their ability to act additively underscores the presence of two distinct modulatory sites on the α4β2 receptor.[3] For researchers, the choice between these compounds will depend on the specific nAChR subtype and the desired modulatory outcome in their experimental system. This guide provides the foundational data and methodologies to make an informed decision for future studies into the therapeutic potential of nAChR modulation.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Allosteric Binding Sites at α4β2 Nicotinic Acetylcholine Receptors Revealed by NS206 and NS9283 Give Unique Insights to Binding Activity-associated Linkage at Cys-loop Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two distinct allosteric binding sites at α4β2 nicotinic acetylcholine receptors revealed by NS206 and NS9283 give unique insights to binding activity-associated linkage at Cys-loop receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional studies of the modulator NS9283 reveal agonist-like mechanism of action at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the Activity of NS 9283: A Comparative Guide Using a Rubidium Efflux Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS 9283, a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), with alternative compounds. We detail the use of a rubidium efflux assay as a robust, non-radioactive method for validating and quantifying the activity of this compound and similar modulators.
Introduction to this compound and its Mechanism of Action
This compound is a selective positive allosteric modulator of the (α4)3(β2)2 stoichiometry of the α4β2 nAChR.[1] Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it binds to a distinct allosteric site, specifically at the interface between two α4 subunits, a unique feature of the (α4)3(β2)2 receptor subtype. This binding event increases the potency of the endogenous agonist, acetylcholine (ACh), and other agonists like nicotine, without altering the maximum efficacy of the agonist.[1] This modulation is achieved by slowing the deactivation kinetics of the channel, leading to a prolonged ion influx in response to agonist binding.[1] The selectivity of this compound for the (α4)3(β2)2 stoichiometry makes it a valuable tool for studying the physiological roles of this specific receptor subtype.
Comparison of this compound with Alternative α4β2 nAChR Positive Allosteric Modulators
Several other compounds also act as positive allosteric modulators of the α4β2 nAChR, but with different selectivity profiles and mechanisms. Here, we compare this compound with NS206, a PAM that modulates both major stoichiometries of the α4β2 receptor, and SR9883, a potent derivative of this compound.
The following table summarizes the key characteristics and expected quantitative data from a rubidium efflux assay for these compounds. The data is compiled from various sources, including electrophysiological and calcium imaging studies, to provide a comparative overview.
| Compound | Target Selectivity | Mechanism of Action | Potency (EC50) for Potentiation (µM) | Maximal Efficacy (Emax) for Potentiation (% of agonist alone) |
| This compound | (α4)3(β2)2 stoichiometry selective | Increases agonist potency by slowing deactivation | ~0.1 - 1.0 | ~200-300% |
| NS206 | Modulates both (α4)3(β2)2 and (α4)2(β2)3 stoichiometries | Increases agonist potency and efficacy | ~0.16 ((α4)3(β2)2), ~2.2 ((α4)2(β2)3) | ~200% |
| SR9883 | (α4)3(β2)2 stoichiometry selective | Increases agonist potency | ~0.2 - 0.4 | >200% |
| Nicotine (Agonist Control) | Agonist at both stoichiometries | Direct channel activation | ~1-10 ((α4)2(β2)3), >30 ((α4)3(β2)2) | 100% (by definition) |
| Vehicle (Negative Control) | N/A | No effect | N/A | 0% |
Experimental Protocol: Rubidium Efflux Assay for this compound Activity
This protocol describes a non-radioactive rubidium efflux assay using flame atomic absorption spectroscopy (AAS) to measure the activity of this compound on cells stably expressing the (α4)3(β2)2 α4β2 nAChR.
Materials:
-
HEK293 cells stably expressing the human (α4)3(β2)2 α4β2 nAChR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Loading Buffer: 150 mM NaCl, 5.4 mM RbCl, 2 mM CaCl2, 0.8 mM MgSO4, 5.5 mM glucose, 20 mM HEPES, pH 7.4
-
Wash Buffer: 150 mM NaCl, 5.4 mM KCl, 2 mM CaCl2, 0.8 mM MgSO4, 5.5 mM glucose, 20 mM HEPES, pH 7.4
-
Stimulation Buffer: Wash Buffer containing a sub-maximal concentration of an agonist (e.g., EC10-EC20 of nicotine or ACh)
-
Test Compounds: this compound, NS206, SR9883, Nicotine (positive control) dissolved in an appropriate solvent (e.g., DMSO)
-
Lysis Buffer: 0.1% Triton X-100 in deionized water
-
Flame Atomic Absorption Spectrometer (AAS)
Procedure:
-
Cell Plating: Seed the HEK293-(α4)3(β2)2 cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Rubidium Loading:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with Wash Buffer.
-
Add 100 µL of Loading Buffer to each well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours. This allows the cells to actively transport and accumulate Rb+.
-
-
Washing:
-
Aspirate the Loading Buffer.
-
Wash the cells 3-4 times with 200 µL of Wash Buffer per well to remove extracellular Rb+.
-
-
Compound Incubation and Stimulation:
-
Prepare serial dilutions of the test compounds (this compound, NS206, SR9883) and the agonist control (Nicotine) in Stimulation Buffer. Include a vehicle control (Stimulation Buffer with the same concentration of solvent used for the test compounds).
-
Add 100 µL of the appropriate compound dilution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 10-30 minutes) to stimulate Rb+ efflux.
-
-
Sample Collection:
-
Carefully transfer the supernatant (extracellular fluid containing the effused Rb+) from each well to a new 96-well plate.
-
Add 100 µL of Lysis Buffer to the remaining cells in the original plate and incubate for at least 30 minutes to ensure complete cell lysis. This fraction contains the intracellular Rb+.
-
-
Rubidium Quantification:
-
Determine the Rb+ concentration in both the supernatant and the lysate samples using a flame AAS.
-
-
Data Analysis:
-
Calculate the percentage of Rb+ efflux for each well using the following formula: % Efflux = [Rb+ in supernatant / (Rb+ in supernatant + Rb+ in lysate)] * 100
-
Plot the percentage of Rb+ efflux against the concentration of the test compound.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated.
Caption: Signaling pathway of this compound modulation.
Caption: Experimental workflow for the rubidium efflux assay.
Caption: Logical relationship of α4β2 nAChR PAMs.
References
A Comparative Guide to the In Vivo Efficacy of NS 9283 and its Derivative, SR9883
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two compounds, NS 9283 and its derivative SR9883, both of which are enhancers of α4β2* nicotinic acetylcholine receptor (nAChR) signaling. The information presented is based on available preclinical data and is intended to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
SR9883, a derivative of this compound, demonstrates enhanced potency and a more focused in vivo efficacy profile for reducing nicotine self-administration. While this compound has shown pro-cognitive effects across a range of behavioral models, SR9883 has been specifically evaluated for its potential in addiction-related behaviors. This guide provides a comprehensive overview of their respective in vivo activities, supported by experimental data and detailed protocols.
In Vitro and In Vivo Efficacy: A Comparative Analysis
Both this compound and SR9883 act as positive allosteric modulators (PAMs) or enhancers of α4β2* nAChRs, but SR9883 exhibits significantly greater potency in vitro. This translates to distinct in vivo efficacy profiles, with SR9883 demonstrating effects on nicotine self-administration at lower doses compared to the effective doses of this compound in cognitive enhancement paradigms.
Table 1: Comparative Quantitative Data
| Parameter | This compound | SR9883 |
| In Vitro Potency (EC₅₀) | ~1 µM for enhancing α4β2* nAChR signaling[1] | 0.2–0.4 µM for enhancing α4β2* nAChR signaling[1][2][3] |
| In Vivo Efficacy Model | Cognitive Enhancement (Morris Water Maze, Social Recognition)[4][5] | Reduction of Nicotine Self-Administration[2] |
| Effective In Vivo Dose | 0.3 - 3 mg/kg (p.o.) for cognitive enhancement in rats[4] | 5 and 10 mg/kg (i.p.) for reducing nicotine self-administration in rats[2] |
| Pharmacokinetics (Rats) | t½: 0.7 - 1.8 h (i.p.), 0.8 h (p.o.) Brain Penetration: Yes, with brain-to-plasma ratios ranging from 1.0 to 2.8[4] | t½: ~53 min (i.v.), ~64 min (p.o.) in mice Brain Penetration: Yes, readily penetrates the brain[6][7] |
Signaling Pathway and Mechanism of Action
Both compounds enhance the function of α4β2* nAChRs, which are ligand-gated ion channels that play a crucial role in various cognitive processes and are implicated in the reinforcing effects of nicotine. As positive modulators, they are thought to bind to an allosteric site on the receptor, increasing the probability of the channel opening in the presence of an agonist like acetylcholine or nicotine. This leads to an amplification of the downstream signaling cascade.
References
- 1. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 2. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats. [escholarship.org]
- 4. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Stoichiometry-Selective Effects of NS 9283: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NS 9283, a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), with its close analog, SR 9883. It is designed to offer a comprehensive overview of their performance, supported by experimental data, to aid in research and development endeavors targeting α4β2 nAChRs.
Introduction to this compound and its Stoichiometry-Selective Effects
This compound is a significant research tool and potential therapeutic agent due to its selective potentiation of α4β2 nAChRs with a specific subunit arrangement, or stoichiometry.[1][2] Neuronal α4β2 nAChRs are the most abundant subtype of nicotinic receptors in the brain and exist in two primary stoichiometries: (α4)2(β2)3 (high sensitivity to acetylcholine) and (α4)3(β2)2 (low sensitivity to acetylcholine).[3] this compound selectively modulates the (α4)3(β2)2 stoichiometry, a subtype implicated in various neurological conditions.[1][2] This selectivity is attributed to its binding at the interface between two α4 subunits, a feature unique to the (α4)3(β2)2 arrangement.[4]
The primary mechanism of action of this compound is not to activate the receptor on its own, but to enhance the effect of the endogenous agonist, acetylcholine (ACh). It achieves this by significantly slowing the deactivation kinetics of the receptor, thereby prolonging the ion channel opening in response to an agonist.[1][2] This positive allosteric modulation results in a substantial leftward shift in the concentration-response curve for ACh, meaning a lower concentration of the agonist is required to elicit a response, without altering the maximum possible response.[1][2]
Comparative Analysis: this compound vs. SR 9883
SR 9883 is a derivative of this compound developed to improve upon its pharmacological properties.[5] Both compounds share the same mechanism of stoichiometry-selective positive allosteric modulation of (α4)3(β2)2 nAChRs.[5][6] The key difference lies in their potency, with SR 9883 demonstrating a higher affinity and therefore greater potency than this compound.[5][6]
Table 1: Comparison of In Vitro Potency and Efficacy
| Compound | Target Receptor Stoichiometry | EC50 (Modulation of Agonist Response) | Effect on Agonist Potency (ACh) | Effect on Maximal Efficacy (ACh) | Reference |
| This compound | (α4)3(β2)2 | ~1 µM | ~60-fold leftward shift | No significant change | [2][6] |
| SR 9883 | (α4)3(β2)2 | 0.2 - 0.4 µM | Significant leftward shift (exact fold-shift not specified) | No significant change | [5][6] |
Table 2: Comparison of Stoichiometry Selectivity
| Compound | (α4)3(β2)2 nAChR | (α4)2(β2)3 nAChR | Other nAChR Subtypes (e.g., α3-containing) | Reference |
| This compound | Potentiation | No effect | No effect | [4][7] |
| SR 9883 | Potentiation | No effect | No effect | [5][6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of α4β2 nAChR and Modulation by this compound
Caption: α4β2 nAChR signaling and the modulatory effect of this compound.
Diagram 2: Experimental Workflow for Electrophysiological Validation
Caption: Workflow for validating stoichiometry-selective effects using patch-clamp electrophysiology.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is adapted from studies investigating the effects of this compound on α4β2 nAChRs.[1][2]
1. Cell Culture and Transfection:
- Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
- For transient transfection, co-transfect cells with plasmids encoding human α4 and β2 subunits at a ratio of 1:1 using a suitable transfection reagent (e.g., Lipofectamine). To favor the expression of the (α4)3(β2)2 stoichiometry, a higher ratio of α4 to β2 cDNA can be used.
- For stable cell lines, select and maintain cells expressing the desired receptor subtypes.
2. Electrophysiological Recording:
- Prepare an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
- Prepare an internal (pipette) solution containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
- Use a patch-clamp amplifier and a data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a whole-cell recording configuration on a selected transfected cell. Clamp the membrane potential at -60 mV.
3. Drug Application:
- Dissolve this compound and SR 9883 in a suitable solvent (e.g., DMSO) to create stock solutions and then dilute to the final concentration in the external solution. The final DMSO concentration should be kept below 0.1%.
- Use a rapid solution exchange system to apply drugs to the cell.
- To determine the effect of the PAM, first establish a baseline response by applying a sub-maximal concentration of acetylcholine (e.g., EC10-EC20).
- After a washout period, pre-incubate the cell with the PAM (this compound or SR 9883) for a defined period (e.g., 30-60 seconds).
- Co-apply the PAM and the same concentration of acetylcholine and record the current response.
- To generate concentration-response curves, repeat this procedure with a range of agonist concentrations in the absence and presence of a fixed concentration of the PAM.
4. Data Analysis:
- Measure the peak amplitude of the current responses.
- Normalize the responses to the maximal response elicited by a saturating concentration of the agonist.
- Fit the concentration-response data to the Hill equation to determine the EC50 and maximal efficacy.
- Analyze the activation and deactivation kinetics of the currents.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This method is often used to screen compounds and confirm stoichiometry selectivity.[7]
1. Oocyte Preparation and Injection:
- Harvest and defolliculate oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the human α4 and β2 subunits. To control the stoichiometry, vary the ratio of α4 to β2 cRNA injected (e.g., a high α4:β2 ratio favors (α4)3(β2)2).
- Incubate the injected oocytes for 2-7 days at 18°C.
2. Electrophysiological Recording:
- Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
- Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Drug Application and Data Analysis:
- Apply acetylcholine and the PAMs via the perfusion system.
- Follow a similar drug application protocol as described for patch-clamp to assess the modulatory effects.
- Record the resulting currents and analyze the data as described above.
Conclusion
This compound is a valuable pharmacological tool for selectively studying the (α4)3(β2)2 nAChR subtype. Its stoichiometry-selective positive allosteric modulation provides a nuanced approach to enhancing cholinergic signaling. The development of more potent analogs like SR 9883 offers the potential for improved therapeutic efficacy in conditions where this specific receptor subtype plays a critical role. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and further explore the effects of these and other novel modulators of α4β2 nAChRs.
References
- 1. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 6. SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of NS9283 and Benzodiazepines
For Immediate Release
This guide provides a detailed comparative analysis of the mechanisms of action of NS9283, a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), and benzodiazepines, a well-established class of drugs that act as PAMs for γ-aminobutyric acid type A (GABAA) receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct molecular interactions, signaling pathways, and the experimental data that underpins our current understanding.
Executive Summary
While both NS9283 and benzodiazepines function as positive allosteric modulators, they target different ligand-gated ion channels in the central nervous system, leading to distinct physiological effects. Benzodiazepines enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter, resulting in sedative, anxiolytic, and anticonvulsant properties.[1][2][3] In contrast, NS9283 potentiates the action of acetylcholine at a specific subtype of nicotinic receptors, which are generally excitatory, and has shown potential in pro-cognitive and analgesic applications.[4][5] A key mechanistic similarity is that both classes of compounds increase the apparent potency of the endogenous agonist without altering the maximal efficacy.[6][7]
Comparative Data of NS9283 and Benzodiazepines
The following table summarizes key quantitative data for NS9283 and benzodiazepines, derived from various experimental studies.
| Parameter | NS9283 | Benzodiazepines (Diazepam as example) | References |
| Primary Target | (α4)3(β2)2 nicotinic acetylcholine receptor | GABAA receptor | [4][8],[1][9] |
| Endogenous Agonist | Acetylcholine (ACh) | γ-aminobutyric acid (GABA) | [4],[1] |
| Mechanism of Action | Positive Allosteric Modulator | Positive Allosteric Modulator | [6],[10] |
| Effect on Agonist Potency | ~60-fold left-shift in ACh concentration-response curve | Leftward shift in the GABA dose-response curve | [6],[7] |
| Effect on Maximal Efficacy | No significant alteration of maximal ACh efficacy | Does not alter the maximal GABA response | [6],[7] |
| Effect on Channel Gating | Significantly slows deactivation kinetics | Increases the frequency of chloride channel opening | [4],[7] |
| Receptor Subtype Selectivity | Selective for (α4)3(β2)2 stoichiometry over (α4)2(β2)3 | Varies by compound; different subtypes (α1, α2, α3, α5) mediate different effects | [5][8],[9] |
| EC50 for Potentiation | ~1 µM for enhancement of nicotine-induced signaling | Varies (e.g., Diazepam EC50 for GABA potentiation is in the nanomolar range) | [11],[12] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of NS9283 and benzodiazepines are visually represented in the following signaling pathway diagrams.
Caption: Signaling pathway of NS9283 at the nAChR.
Caption: Signaling pathway of benzodiazepines at the GABAₐ receptor.
Experimental Protocols
The characterization of both NS9283 and benzodiazepines relies heavily on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the receptor channels in response to agonist and modulator application.
Objective: To characterize the modulatory effects of NS9283 or benzodiazepines on their respective target receptors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express the desired receptor subunits (e.g., human α4 and β2 nAChR subunits or α, β, and γ GABAA receptor subunits).[6]
-
Cell Preparation: Cells are plated on glass coverslips for recording. On the day of the experiment, a coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular buffer solution.
-
Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against the cell membrane.
-
Suction is applied to form a high-resistance seal (a "giga-seal").
-
A brief, strong suction pulse ruptures the cell membrane under the pipette tip, establishing the "whole-cell" configuration, which allows for control of the cell's membrane potential and measurement of the total current flowing across the cell membrane.
-
-
Drug Application: An ultra-fast drug application system is used to rapidly switch between different solutions containing the agonist (ACh or GABA) with or without the modulator (NS9283 or benzodiazepine).[4]
-
Data Acquisition and Analysis:
-
Currents are recorded using an amplifier and digitized for computer analysis.
-
Concentration-response curves are generated by applying increasing concentrations of the agonist in the absence and presence of the modulator.
-
Kinetic properties of the receptor, such as activation, deactivation, and desensitization rates, are analyzed from the current traces.[4]
-
The following diagram illustrates a typical experimental workflow for a comparative patch-clamp study.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
NS9283 and benzodiazepines, while both classified as positive allosteric modulators, exhibit fundamentally different mechanisms of action due to their distinct molecular targets. Benzodiazepines enhance inhibitory neurotransmission, leading to a general depression of central nervous system activity.[13] NS9283, conversely, potentiates excitatory cholinergic signaling at a specific nAChR subtype, suggesting a more targeted therapeutic potential for cognitive enhancement and other neurological conditions.[5] The mechanistic parallel of increasing agonist potency without affecting maximal efficacy highlights a common strategy in drug design for modulating ligand-gated ion channels.[6][7] Further research into subtype-selective modulators like NS9283 may pave the way for novel therapeutics with improved side-effect profiles compared to broader-acting agents like traditional benzodiazepines.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmentation of cognitive function by NS9283, a stoichiometry-dependent positive allosteric modulator of α2- and α4-containing nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABAA receptor subtypes and benzodiazepine use, misuse, and abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats [frontiersin.org]
- 12. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzodiazepines drug profile | www.euda.europa.eu [euda.europa.eu]
Assessing the Synergistic Effects of NS 9283 with Nicotinic Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of NS 9283, a positive allosteric modulator (PAM), with various nicotinic acetylcholine receptor (nAChR) agonists. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key pathways and workflows.
This compound is a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors, demonstrating selectivity for the (α4)3(β2)2 stoichiometry.[1][2] Its mechanism of action involves increasing the potency of nAChR agonists by significantly slowing the deactivation kinetics of the receptor, without altering the maximal efficacy.[1][2] This guide explores the synergistic effects of this compound with a range of nicotinic agonists, providing quantitative data from in vitro and in vivo studies to facilitate comparative analysis.
In Vitro Synergistic Effects of this compound with Nicotinic Agonists
The potentiation of agonist-evoked currents by this compound has been quantified using electrophysiological techniques on human α4β2 nAChRs expressed in HEK293 cells and Xenopus oocytes.
| Agonist | Receptor Stoichiometry | This compound Concentration | Agonist EC50 (without this compound) | Agonist EC50 (with this compound) | Fold Shift in Potency | Reference |
| Acetylcholine (ACh) | (α4)3(β2)2 | 1 µM | ~30 µM | ~0.5 µM | ~60 | [1] |
| Nicotine | (α4)2(β2)2α4, (α4)2(β2)2α5, (α4)2(β2)2β3 | 1 µM | - | - | Potentiation Observed | [3] |
| Cytisine | (α4)3(β2)2 | 1 µM | - | - | Potentiation Observed | [4] |
| TC-2559 | (α4)3(β2)2 | 1 µM | - | - | Potentiation Observed | [4] |
| Sazetidine-A | (α4)3(β2)2 | 10 µM | - | - | Potentiation Observed | [5] |
Table 1: In Vitro Potentiation of Nicotinic Agonists by this compound. This table summarizes the fold-shift in agonist potency in the presence of this compound, as determined by electrophysiological experiments.
In Vivo Synergistic Effects of this compound with Nicotinic Agonists
Preclinical studies in rodent models have demonstrated the ability of this compound to potentiate the in vivo effects of nicotinic agonists, including their analgesic and discriminative stimulus properties.
| Agonist | Animal Model | Test | This compound Dose | Agonist Dose | Observation | Reference |
| Nicotine | Rats | Drug Discrimination | 1 - 10 mg/kg | 0.1 mg/kg (non-effective) | Dose-dependent increase in nicotine-appropriate lever selection | [6] |
| ABT-594 | Rats | Drug Discrimination | 1 - 10 mg/kg | 0.01 mg/kg (non-effective) | Significant increase in nicotine-appropriate lever selection | [6] |
| Nicotine | Rats | Nicotine Self-Administration | 3.5 mg/kg | - | Reduction in nicotine self-administration and reinstatement | [7] |
Table 2: In Vivo Synergistic Effects of this compound with Nicotinic Agonists. This table highlights the behavioral outcomes of co-administering this compound with nicotinic agonists in preclinical models.
Comparative Agonist Profiles (For Context)
To provide a broader context for the synergistic potential of this compound, this table summarizes the electrophysiological properties of a wider range of nicotinic agonists at α4β2 nAChRs. Direct synergistic studies with this compound have not been conducted for all of these compounds.
| Agonist | Receptor Subtype | EC50 | Efficacy (relative to ACh) | Reference |
| Varenicline | human α4β2 | 54.3 nM | 7% | [5] |
| Epibatidine | human α4β2 | High-affinity and low-affinity components | Full agonist | [8] |
| Sazetidine-A | (α4)2(β2)3 | 6.1 nM | Full agonist | [9] |
| Sazetidine-A | (α4)3(β2)2 | 2.4 nM | 6% | [9] |
Table 3: Electrophysiological Properties of Other Nicotinic Agonists at α4β2 nAChRs. This data provides a baseline for understanding the intrinsic activity of these agonists, which can inform predictions of their potential synergy with this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a synthesized representation based on methodologies described in Grupe et al., 2013 and Hamouda et al., 2022.[1][4]
Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with cDNAs encoding the human α4 and β2 nAChR subunits using a suitable transfection reagent (e.g., Lipofectamine). For experiments on specific stoichiometries, the ratio of α4 to β2 cDNA is adjusted.
Electrophysiological Recordings:
-
Whole-cell currents are recorded at room temperature (20-22°C) using a patch-clamp amplifier (e.g., Axopatch 200B).
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, with the pH adjusted to 7.2.
-
Agonists and this compound are applied using a rapid solution exchange system to ensure fast application and removal of compounds.
-
Currents are typically recorded at a holding potential of -60 mV.
Data Analysis:
-
Concentration-response curves are generated by plotting the peak current amplitude as a function of agonist concentration.
-
The data are fitted to the Hill equation to determine the EC50 and Hill coefficient.
-
The fold shift in potency is calculated by dividing the EC50 of the agonist in the absence of this compound by the EC50 in the presence of this compound.
Nicotine Self-Administration in Rats
This protocol is a synthesized representation based on methodologies described in Maurer et al., 2017.[7]
Animals:
-
Adult male Sprague-Dawley rats are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for the experimental design.
Surgical Implantation of Intravenous Catheters:
-
Rats are anesthetized, and a chronic indwelling catheter is implanted into the jugular vein. The catheter is passed subcutaneously to exit on the back of the animal.
-
Rats are allowed to recover for at least 5-7 days before the start of self-administration training.
Self-Administration Procedure:
-
Rats are placed in operant conditioning chambers equipped with two levers.
-
Pressing the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light.
-
Pressing the inactive lever has no programmed consequences.
-
Training sessions are typically conducted for 2 hours daily for a set number of days until stable responding is achieved.
-
Once stable responding is established, the effect of this compound (administered via an appropriate route, e.g., intraperitoneally) on nicotine self-administration is assessed.
Data Analysis:
-
The number of infusions earned and lever presses are recorded.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of this compound treatment to vehicle control.
Visualizations
nAChR Signaling Pathway with this compound.
Whole-Cell Patch-Clamp Experimental Workflow.
Nicotine Self-Administration Experimental Workflow.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Nicotine e-cigarette vapor inhalation and self-administration in a rodent model: Sex- and nicotine delivery-specific effects on metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Validation of a nicotine vapor self-administration model in rats with relevance to electronic cigarette use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to nicotine vapor in male adolescent rats produces a withdrawal-like state and facilitates nicotine self-administration during adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dol.inf.br [dol.inf.br]
- 8. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to NS 9283 and Other Positive Allosteric Modulators of α4β2 Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS 9283, a potent positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), with other notable alternatives. The data presented herein is collated from various experimental studies to facilitate an objective evaluation of their performance and potential therapeutic applications.
Introduction to α4β2 nAChR Potentiation
The α4β2 nicotinic acetylcholine receptor is the most abundant subtype of nicotinic receptors in the brain and plays a crucial role in cognitive processes, reward, and addiction. These receptors exist in two primary stoichiometries: a high-affinity (HS) (α4)2(β2)3 isoform and a low-affinity (LS) (α4)3(β2)2 isoform. Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to ACh. This modulation can occur through various mechanisms, including increasing the potency of the agonist, enhancing the maximal efficacy, or altering the kinetics of channel gating. This compound is a well-characterized PAM that selectively potentiates the (α4)3(β2)2 stoichiometry by increasing the potency of ACh without affecting its maximal efficacy, primarily by slowing the deactivation kinetics.
Comparative Analysis of α4β2 nAChR PAMs
This section provides a comparative overview of this compound and other selected PAMs. The data is summarized from electrophysiological studies, primarily using two-electrode voltage-clamp (TEVC) in Xenopus oocytes and patch-clamp techniques in HEK293 cells expressing the target receptors.
Quantitative Comparison of Potentiation Effects
| Compound | Receptor Stoichiometry Selectivity | EC50 for Potentiation (µM) | Effect on ACh Potency | Effect on ACh Maximal Efficacy (Emax) | Key Mechanistic Feature |
| This compound | (α4)3(β2)2 (LS) selective | ~1 | ~60-fold increase | No significant change | Slows deactivation kinetics |
| CMPI | (α4)3(β2)2 (LS) selective | 0.11 - 0.34 | Increases potency | Can increase Emax depending on the agonist | Binds to the α4/α4 interface |
| SR9883 | (α4)3(β2)2 (LS) and other low-affinity stoichiometries | 0.2 - 0.4 | Increases potency | No significant change | Derivative of this compound |
| dFBr | Both (α4)3(β2)2 (LS) and (α4)2(β2)3 (HS) | Varies with agonist | Increases potency | Can increase Emax | Rescues receptor from desensitization |
| Galantamine | Controversial | Not applicable | Conflicting reports; recent studies show no potentiation at human α4β2 nAChRs | Not applicable | Primarily an acetylcholinesterase inhibitor |
The Galantamine Controversy
Initial studies suggested that galantamine, a drug used for Alzheimer's disease, acts as a PAM at α4β2 nAChRs. However, more recent and detailed electrophysiological studies on human α4β2 receptors expressed in Xenopus oocytes have contested these findings[1][2]. These studies suggest that galantamine does not potentiate ACh-evoked currents at human α4β2 receptors and may even act as an open-channel blocker at higher concentrations[1][2]. The initial observations of potentiation might have been due to its primary mechanism of action as an acetylcholinesterase inhibitor, which would increase the local concentration of ACh in certain experimental setups.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experimental techniques used to characterize α4β2 nAChR PAMs.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human α4 and β2 nAChR subunits. To express specific stoichiometries, different ratios of α4:β2 cRNA are injected (e.g., 1:10 for predominantly (α4)2(β2)3 and 10:1 for predominantly (α4)3(β2)2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two glass microelectrodes, filled with 3M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
ACh and the test PAM are applied via the perfusion system.
-
ACh-evoked currents are recorded in the absence and presence of the PAM to determine the extent of potentiation.
-
Concentration-response curves are generated to calculate EC50 values and maximal potentiation.
-
Whole-Cell Patch Clamp in HEK293 Cells
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently or stably transfected with plasmids encoding the human α4 and β2 nAChR subunits.
-
Cell Plating: Transfected cells are plated onto coverslips for recording.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
A glass micropipette with a tip resistance of 2-5 MΩ, filled with an intracellular solution, is brought into contact with a single cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
ACh and the test PAM are rapidly applied to the cell using a fast perfusion system.
-
ACh-evoked currents are recorded and analyzed as described for the TEVC method.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of these compounds.
Signaling Pathways of α4β2 nAChRs
Activation of α4β2 nAChRs can lead to both ionotropic and metabotropic signaling. The canonical pathway involves ion influx leading to membrane depolarization. However, evidence also suggests the involvement of second messenger systems.
Generalized Experimental Workflow for PAM Validation
The following diagram illustrates a typical workflow for validating the potentiation of ACh-evoked currents by a compound like this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead due to its selective potentiation of the (α4)3(β2)2 nAChR stoichiometry. This selectivity may offer a more targeted approach with fewer side effects compared to non-selective modulators. The comparison with other PAMs like CMPI and SR9883, which share a similar selectivity profile, highlights a promising avenue for the development of novel therapeutics for neurological and psychiatric disorders where α4β2 nAChR function is implicated. The conflicting data on galantamine underscores the importance of using well-defined experimental systems, particularly with human receptors, to accurately characterize the pharmacological properties of a compound. The detailed experimental protocols and workflow diagrams provided in this guide are intended to support researchers in the robust validation of novel α4β2 nAChR modulators.
References
A Comparative Guide to the Modulatory Profiles of NS 9283 and Other nAChR Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the modulatory profiles of NS 9283 and other prominent nicotinic acetylcholine receptor (nAChR) positive allosteric modulators (PAMs). The information presented is supported by experimental data to assist researchers in selecting the appropriate tools for their studies and to provide a comprehensive overview for drug development professionals.
Introduction to nAChR Positive Allosteric Modulators
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes. Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the agonist binding site, enhancing the receptor's response to an agonist. This modulation can manifest as an increase in agonist potency, efficacy, or both. nAChR PAMs are being investigated for their therapeutic potential in a range of neurological and psychiatric disorders.
This compound is a well-characterized PAM that exhibits selectivity for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR. Its unique modulatory profile makes it a valuable tool for studying this specific receptor subtype. This guide will compare this compound with other notable nAChR PAMs, including those targeting the α4β2 and α7 subtypes.
Comparative Data of nAChR PAMs
The following tables summarize the quantitative data for this compound and other selected nAChR PAMs, highlighting their potency and efficacy at different nAChR subtypes and stoichiometries.
| Compound | Receptor Subtype/Stoichiometry | Agonist | Assay | EC50 (Potentiation) | Maximal Efficacy (Emax) / Fold Potentiation | Reference(s) |
| This compound | (α4)3(β2)2 | Acetylcholine | Whole-cell patch clamp (HEK cells) | ~60-fold left-shift in ACh EC50 | No significant change in maximal efficacy | [1] |
| (α4)3(β2)2 | TC-2559 (1 µM) | Two-electrode voltage clamp (Oocytes) | 1.9 ± 0.2 µM | 1800 ± 307% | [2] | |
| (α4)3(β2)2 | TC-2559 (10 µM) | Two-electrode voltage clamp (Oocytes) | 1.8 ± 0.12 µM | 1522 ± 41% | [2] | |
| (α4)2(β2)3 | Acetylcholine | Two-electrode voltage clamp (Oocytes) | No effect | No effect | [1] | |
| NS-206 | (α4)2(β2)3 | Acetylcholine | Two-electrode voltage clamp (Oocytes) | 2.2 µM | 3-4 fold increase in current | [3] |
| (α4)3(β2)2 | Acetylcholine | Two-electrode voltage clamp (Oocytes) | 0.16 µM | 3-4 fold increase in current | [3] | |
| PNU-120596 | α7 | Acetylcholine | Calcium Imaging (SH-EP1 cells) | 216 nM | Increases agonist-evoked calcium flux | [4] |
| α4β2, α3β4, α9α10 | - | - | No detectable effect | - | [5][6] | |
| A-867744 | human α7 | Acetylcholine | Two-electrode voltage clamp (Oocytes) | 0.98 µM | - | [7] |
| rat α7 | Acetylcholine | Two-electrode voltage clamp (Oocytes) | 1.12 µM | - | [7] | |
| 5-HT3A, α3β4, α4β2 | - | - | No activity | - | [7] | |
| LY-2087101 | α7, α4β2, α4β4 | Agonist-evoked | - | Potentiator | - | [8] |
| α3β4 | - | - | Selective against | - | [8] |
Modulatory Profiles
This compound
This compound is a highly selective PAM for the (α4)3(β2)2 stoichiometry of the nAChR.[1] Its primary mechanism of action is to increase the potency of agonists like acetylcholine by significantly slowing the deactivation kinetics of the receptor, with little to no change in the maximal efficacy.[1] This results in a leftward shift of the agonist concentration-response curve.[1] It does not modulate the (α4)2(β2)3 stoichiometry.[1] This selectivity is attributed to its binding to the unique α4/α4 subunit interface present only in the (α4)3(β2)2 subtype.
NS-206
In contrast to this compound, NS-206 modulates both the (α4)2(β2)3 and (α4)3(β2)2 stoichiometries of the α4β2 nAChR.[3] Its modulatory effect is characterized by an increase in the maximal agonist-evoked current, with little effect on agonist potency.[3] When co-applied with this compound on (α4)3(β2)2 receptors, their effects are additive, suggesting they bind to different allosteric sites.[9]
α7 nAChR PAMs: PNU-120596 and A-867744
PNU-120596 and A-867744 are potent and selective PAMs for the α7 nAChR subtype.[5][6][10] They are classified as Type II PAMs, meaning they not only increase the peak agonist-evoked current but also dramatically slow the receptor's desensitization. This prolonged channel opening leads to a significant increase in total charge transfer. These compounds have no effect on α4β2 or other heteromeric nAChRs.[5][6][7]
LY-2087101
LY-2087101 is a less selective PAM, potentiating responses at α7, α4β2, and α4β4 nAChRs, while showing selectivity against the α3β4 subtype.[8] It is considered a Type I PAM for α7 nAChRs, as it primarily increases the peak current response with minimal effect on desensitization kinetics.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the function of ion channels expressed in a heterologous system.
Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired nAChR subunits. For α4β2 receptors, the ratio of α4 to β2 cRNA is varied to favor the expression of either the (α4)2(β2)3 (high sensitivity) or (α4)3(β2)2 (low sensitivity) stoichiometry.
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential (typically -50 to -70 mV).
-
Agonist solutions, with and without the PAM, are perfused over the oocyte.
-
The resulting currents are recorded and analyzed to determine EC50 and Emax values.
-
Whole-Cell Patch Clamp in HEK293 Cells
This technique allows for the recording of ionic currents from the entire cell membrane of cultured cells.
Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing the nAChR subunits of interest are cultured on coverslips.
-
Recording Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution.
-
Seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Agonist and PAM solutions are applied to the cell via a perfusion system.
-
The resulting whole-cell currents are recorded and analyzed.
-
Calcium Imaging using Fluo-4 AM
This fluorescence-based assay measures changes in intracellular calcium concentration, which can be an indicator of nAChR activation, particularly for subtypes with high calcium permeability like the α7 nAChR.
Protocol:
-
Cell Plating: Cells expressing the nAChR of interest are plated in a multi-well plate.
-
Dye Loading: Cells are incubated with the calcium-sensitive fluorescent dye Fluo-4 AM, which can cross the cell membrane.
-
De-esterification: Intracellular esterases cleave the AM ester group, trapping the fluorescent indicator inside the cell.
-
Compound Addition: Agonist and PAM solutions are added to the wells.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Simplified state diagram of nAChR activation and modulation by a PAM.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Caption: Logical relationship and classification of the compared nAChR PAMs.
References
- 1. Unravelling the mechanism of action of NS9283, a positive allosteric modulator of (α4)3(β2)2 nicotinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apexbt.com [apexbt.com]
- 5. PNU 120596 | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. The subtype-selective nicotinic acetylcholine receptor positive allosteric potentiator 2087101 differentially facilitates neurotransmission in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NS 9283: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of NS 9283, a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.
Chemical and Hazard Profile of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₈N₄O | [2] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | [3] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must wear the appropriate personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be managed as hazardous waste. The recommended method of disposal for pyridine-containing compounds and other halogenated organic waste is through regulated incineration at a specialized facility.[4]
-
Segregation:
-
Do not mix this compound waste with non-hazardous waste or other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep solid this compound waste separate from liquid waste.
-
-
Waste Container Selection:
-
Use a dedicated, properly labeled, and sealable hazardous waste container made of a compatible material (e.g., high-density polyethylene for solid waste).
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound (3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile)," and the appropriate hazard pictograms (e.g., irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the full chemical name and any available safety information to the disposal service.
-
Never pour this compound waste down the drain or dispose of it in the regular trash.
-
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
For large spills, immediately evacuate the area and alert others.
-
Restrict access to the spill area.
-
-
Ventilate:
-
Ensure the area is well-ventilated. If the spill occurs in a chemical fume hood, keep it running.
-
-
Contain and Absorb:
-
For small spills of solid this compound, use an inert absorbent material like sand, vermiculite, or a commercial spill kit to contain the material. Avoid creating dust.
-
-
Collect and Dispose:
-
Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Report:
-
Report the spill to your supervisor and your institution's EHS department, regardless of the size.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
